JQ-1 (carboxylic acid)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOSBOOJFIRCSO-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202592-23-2 | |
| Record name | 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JQ1 (carboxylic acid)
Abstract: The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic "readers" in the regulation of gene transcription. Its derivative, JQ1 (carboxylic acid), serves as a vital precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs), enabling targeted protein degradation.[1][2][] This guide provides a comprehensive technical overview of the core mechanism of action of JQ1, detailing its competitive inhibition of BET bromodomains, the downstream effects on critical signaling pathways such as c-MYC and NF-κB, and the resultant cellular consequences. Quantitative binding and inhibition data are presented, alongside detailed protocols for key experimental assays used in its characterization.
Core Mechanism: Competitive Inhibition of BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that function as recognition modules for acetylated lysine (B10760008) (Kac) residues on histone tails.[4] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to promote the expression of target genes.[4][5]
The primary mechanism of action for JQ1 is direct, competitive inhibition.[6] The JQ1 molecule mimics the structure of acetylated lysine, allowing it to bind with high affinity to the hydrophobic Kac-binding pocket within the BET bromodomains.[6][7] This occupation of the binding site physically prevents the interaction between BET proteins and acetylated histones, leading to the displacement of BRD4 and its associated transcriptional complexes from chromatin.[7][8] This action effectively suppresses the transcription of BET-dependent genes.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
JQ-1 (Carboxylic Acid): A Technical Guide to a Key BRD4 Inhibitor and PROTAC Precursor
Introduction: JQ-1 (carboxylic acid), also known as (+)-JQ1 carboxylic acid, is a pivotal chemical probe in the study of epigenetics and a cornerstone in the development of targeted protein degraders. As a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) family inhibitor (+)-JQ1, it retains the ability to selectively bind to the bromodomains of BRD4, a key regulator of gene transcription.[1][2][3] Its defining feature is a carboxylic acid functional group, which, while reducing cell permeability compared to its ester parent compound, provides a crucial chemical handle for conjugation.[2] This makes JQ-1 (carboxylic acid) an indispensable tool for researchers, particularly as a warhead for synthesizing Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BRD4 and other BET proteins.[1][2]
This guide provides an in-depth technical overview of JQ-1 (carboxylic acid), covering its mechanism of action, biochemical and cellular activity, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
JQ-1 (carboxylic acid) is a thienotriazolodiazepine derivative. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇ClN₄O₂S | [2] |
| Molecular Weight | 400.88 g/mol | [2] |
| CAS Number | 202592-23-2 | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at -20°C |
Mechanism of Action
BRD4 acts as an epigenetic "reader" by recognizing and binding to acetylated lysine (B10760008) residues on histone tails and other proteins.[4][5] This interaction is crucial for recruiting transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb) complex, to specific gene promoters and enhancers.[5][6] The P-TEFb complex then phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, many of which are implicated in cancer, such as the oncogene MYC.[4][6][7]
JQ-1 (carboxylic acid) exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BRD4.[8][9] This action displaces BRD4 from chromatin, preventing the recruitment of the transcriptional apparatus and leading to the suppression of target gene expression.[10][11] The ultimate cellular consequences include cell cycle arrest, induction of apoptosis, and suppression of proliferation in various cancer models.[10][12]
Quantitative Data: Biochemical and Cellular Activity
JQ-1 (carboxylic acid) is a potent inhibitor of the two bromodomains of BRD4, BD1 and BD2. Its activity is typically measured using biochemical assays like AlphaScreen or HTRF. While it is a powerful tool for in vitro studies and PROTAC development, its cellular activity can be lower than the parent compound (+)-JQ1 due to differences in cell membrane permeability.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| BRD4 (BD1) | AlphaScreen | 77 | [8][13] |
| BRD4 (BD2) | AlphaScreen | 33 | [8][13] |
| HEK293 Cells | CellTiter-Glo | > 50 µM | [1] |
Modulated Signaling Pathways
BRD4 is a master regulator of transcription and is involved in numerous signaling pathways critical for cell growth, proliferation, and inflammation. By inhibiting BRD4, JQ-1 (carboxylic acid) can modulate these pathways.
1. BRD4-Mediated Gene Transcription: This is the core pathway affected. BRD4's role as a scaffold for the transcriptional machinery is central to its function.
2. NF-κB Signaling: BRD4 has been shown to interact with the acetylated RELA/p65 subunit of NF-κB, a key transcription factor in inflammatory responses.[5] This interaction is critical for the transcriptional activation of NF-κB target genes. Inhibition of BRD4 can, therefore, suppress inflammatory signaling.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-JQ1 carboxylic acid | CAS 202592-23-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. Bromodomain and extraterminal protein inhibitor JQ1 induces maturation arrest and disrupts the cytoplasmic organization in mouse oocytes under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
JQ-1 (Carboxylic Acid) for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of JQ-1 (carboxylic acid) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the core principles, detailed experimental protocols, quantitative data for representative JQ-1 based PROTACs, and the signaling pathways involved in their mechanism of action.
Introduction to JQ-1 and PROTAC Technology
JQ-1 is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.[1][2] The carboxylic acid derivative of JQ-1 serves as a crucial building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1][4] A typical PROTAC consists of a ligand that binds to the target protein (in this case, JQ-1), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two moieties.[4] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.[4]
Mechanism of Action of JQ-1 Based PROTACs
The primary mechanism of action for a JQ-1 based PROTAC involves the formation of a ternary complex between the PROTAC molecule, the BRD4 protein, and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to BRD4, leading to its subsequent degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream target genes, such as c-Myc, Bcl-2, and Cyclin D1, which are critical for cancer cell proliferation and survival.[5]
Quantitative Data for Representative JQ-1 Based PROTACs
The efficacy of JQ-1 based PROTACs is commonly assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of several well-characterized JQ-1 derived PROTACs.
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide (CRBN) | MV4;11 | ~30 | >95 | [6] |
| MZ1 | VHL Ligand | HeLa | <1000 | >90 | [6] |
| ARV-825 | Pomalidomide (B1683931) (CRBN) | MM.1S | <1 | >95 | [7] |
| BETd-260 | Not Specified | MNNG/HOS | ~3 | >95 | [7] |
Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Synthesis of a JQ-1 Based PROTAC
This protocol outlines the synthesis of a representative JQ-1 based PROTAC using JQ-1 carboxylic acid and a pomalidomide-based linker for Cereblon (CRBN) recruitment.[4]
Materials:
-
JQ-1 carboxylic acid
-
N-Boc-amino-linker (e.g., N-Boc-3-aminopropan-1-ol)
-
Pomalidomide
-
Coupling agents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Deprotection agent (e.g., TFA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Synthesis of Linker-E3 Ligase Ligand Intermediate:
-
React pomalidomide with a suitable derivative of the N-Boc-protected linker. This typically involves an amide bond formation.
-
Purify the resulting Boc-protected linker-pomalidomide intermediate by column chromatography.
-
Remove the Boc protecting group using an acid such as TFA to yield the free amine of the linker-pomalidomide intermediate.
-
-
Coupling of JQ-1 Carboxylic Acid:
-
Activate the carboxylic acid group of JQ-1 using a coupling agent like HATU in the presence of a base such as DIPEA.
-
Add the deprotected linker-pomalidomide intermediate to the activated JQ-1 carboxylic acid.
-
Allow the reaction to proceed to completion, monitoring by TLC or LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
-
Western Blot for BRD4 Degradation
This protocol is a standard method to assess the degradation of the target protein, BRD4, in response to PROTAC treatment.[8]
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S)
-
JQ-1 based PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-loading control e.g., α-tubulin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of the JQ-1 PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescence substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation.
BRD4 Degradation Signaling Pathway
The degradation of BRD4 by a JQ-1 based PROTAC has significant downstream effects on cellular signaling pathways, primarily through the downregulation of key oncogenes and cell cycle regulators.
Conclusion
JQ-1 carboxylic acid is a versatile and indispensable tool for the synthesis of potent and selective BRD4-degrading PROTACs. This guide has provided a comprehensive framework for the design, synthesis, and evaluation of these molecules. The detailed protocols and understanding of the underlying biological pathways will aid researchers in the development of novel therapeutics for cancer and other diseases driven by BRD4.
References
- 1. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Discovery and Development of JQ-1 and its Carboxylic Acid Derivative: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation is a critical component of gene expression, and its dysregulation is a hallmark of numerous diseases, including cancer. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic "readers." They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. The thieno-triazolo-1,4-diazepine, (+)-JQ-1, has emerged as a potent and selective small-molecule inhibitor of the BET family. It competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby modulating gene expression. This document provides an in-depth technical guide to the discovery, mechanism of action, and experimental validation of JQ-1, with a particular focus on its versatile carboxylic acid derivative, a key building block for advanced chemical biology tools such as PROTACs (Proteolysis Targeting Chimeras).[1][2][3]
Discovery and Mechanism of Action
JQ-1 was identified as a novel thieno-triazolo-1,4-diazepine that potently and specifically binds to the bromodomains of the BET protein family. The primary mechanism of action of JQ-1 is the competitive displacement of BET proteins, particularly BRD4, from acetylated histones on chromatin.[4] This displacement prevents the recruitment of transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), leading to a downregulation of key target genes. One of the most critical downstream effects of JQ-1 is the suppression of the MYC oncogene, whose expression is highly dependent on BRD4 activity in many cancers.[3][5][6][7] The inhibition of MYC and other oncogenes leads to cell cycle arrest, senescence, and apoptosis in susceptible cancer cells.[5][8]
The JQ-1 Carboxylic Acid Derivative
While JQ-1 is a powerful research tool, its utility can be expanded through chemical modification. The JQ-1 carboxylic acid derivative is a key intermediate that incorporates a carboxylic acid functional group, typically by replacing the tert-butyl ester of the parent compound.[3][9] This functional group serves as a chemical handle for conjugation to other molecules without abolishing its BET-binding capabilities.[9][10] Its most prominent application is in the synthesis of PROTACs.[1][2] By linking JQ-1 carboxylic acid to an E3 ligase ligand, the resulting PROTAC can recruit the cellular ubiquitin-proteasome system to the BET protein, leading to its targeted degradation rather than just inhibition.[2][3]
Quantitative Data
The efficacy of JQ-1 is underscored by its high binding affinity for BET bromodomains and its potent inhibitory effects on cancer cell lines.
Table 1: Binding Affinity (Kd) of (+)-JQ-1 for BET Bromodomains
| Bromodomain Target | Assay Method | Dissociation Constant (Kd) in nM |
|---|---|---|
| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | 128 |
| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | 59.5 |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 |
| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | 190 |
(Data sourced from A2Bchem[11])
Table 2: Inhibitory Potency (IC50) of (+)-JQ-1 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 |
| LNCaP | Prostate Cancer | ~0.2 |
| C4-2 | Prostate Cancer | ~0.2 |
| 22Rv1 | Prostate Cancer | ~0.2 |
(Data sourced from multiple studies[6][12][13])
Table 3: Pharmacokinetic Properties of (+)-JQ-1 in Mice
| Parameter | Value | Species/Model |
|---|---|---|
| Half-life (t1/2) | ~1 hour | CD-1 mice |
| Primary Metabolizing Enzyme | CYP3A4 | Human and mouse liver microsomes |
| Major Metabolic Pathway | Monohydroxylation | Human and mouse liver microsomes |
(Data sourced from Benchchem and other studies[14][15][16][17][18][19])
Signaling Pathways Modulated by JQ-1
JQ-1 exerts its effects through the modulation of several key signaling pathways downstream of BET protein inhibition.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and cell survival. The p65 (RelA) subunit of NF-κB can be acetylated, allowing for its interaction with BRD4, which is essential for the transcription of many pro-inflammatory and anti-apoptotic genes. JQ-1 disrupts the BRD4-RelA interaction, suppressing the transcriptional activity of NF-κB and thereby reducing inflammation and promoting apoptosis in cancer cells.[20][21][22][23][24]
Inhibition of the PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that JQ-1 can suppress this pathway, particularly in cancer cells with functional PTEN.[25] In some contexts, like glioma stem cells, JQ-1 downregulates Vascular Endothelial Growth Factor (VEGF), which in turn reduces the activity of PI3K and the phosphorylation (activation) of AKT.[26][27] This inhibition contributes to cell cycle arrest and apoptosis.[26]
Activation of the LKB1/AMPK Pathway
In certain cellular contexts, such as bladder cancer, JQ-1 has been shown to induce autophagy by activating the LKB1/AMPK signaling pathway.[28] AMPK is a key energy sensor that, when activated, inhibits the mTOR pathway, a major promoter of cell growth, and stimulates catabolic processes like autophagy. JQ-1 can increase the interaction between LKB1 and AMPKα, leading to AMPK activation and subsequent mTOR inhibition, which contributes to its anti-proliferative effects.[9][13][28][29][30]
Experimental Protocols
Reproducible and robust experimental design is paramount in drug discovery. The following are detailed protocols for key assays used to characterize the activity of JQ-1.
Protocol 1: Cell Viability/Proliferation Assay (CCK-8 or CellTiter-Glo)
This assay measures the dose-dependent effect of JQ-1 on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., NALM6, Cal27) in 96-well plates at a density of 2,000-10,000 cells/well. Allow cells to adhere and recover for 24 hours.[5][8]
-
Compound Treatment: Prepare serial dilutions of JQ-1 in the appropriate cell culture medium. Replace the existing medium with the JQ-1-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 120 hours) at 37°C in a 5% CO2 incubator.[5][12]
-
Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[8]
-
For CellTiter-Glo: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.
-
-
Signal Measurement:
-
Data Analysis: Normalize the readings to the vehicle control and plot the results as a percentage of cell viability versus JQ-1 concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for Protein Expression
This protocol is used to quantify changes in the expression of key proteins like BRD4 and c-Myc following JQ-1 treatment.
-
Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with the desired concentrations of JQ-1 for a specified time (e.g., 24 or 48 hours).[8]
-
Harvesting: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Incubate lysates on ice for 30 minutes, then clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]
-
SDS-PAGE: Denature 10-30 µg of total protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8% or 12% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-BRD4, anti-c-Myc) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol assesses the anti-tumor efficacy of JQ-1 in a living organism.
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 million cells suspended in Matrigel) into the flank of immunocompromised mice (e.g., NSG or nude mice).[5][23]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volumes with calipers using the formula V = (Length × Width²)/2. Randomize mice into treatment and vehicle control groups.[4][14]
-
Drug Administration: Administer JQ-1 (typically 50 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection for a predetermined treatment period (e.g., 20-28 days).[4][5][14][31]
-
Monitoring: Monitor tumor growth by measuring tumor volume twice weekly. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Harvest: At the end of the treatment period (or when tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., formalin-fixation for immunohistochemistry or snap-freezing for western blotting).[4]
-
Data Analysis: Plot the average tumor volume over time for both treatment and control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any anti-tumor effect.
Conclusion
JQ-1 has proven to be an invaluable chemical probe for elucidating the biological roles of BET proteins and validating them as therapeutic targets in a multitude of diseases, particularly cancer. Its ability to competitively inhibit the interaction between BET bromodomains and acetylated histones leads to the suppression of critical oncogenic and pro-inflammatory signaling pathways. The development of the JQ-1 carboxylic acid derivative has further expanded its utility, enabling the creation of next-generation tools like PROTACs for targeted protein degradation. The comprehensive data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals aiming to leverage JQ-1 and its derivatives to explore novel therapeutic strategies in epigenetics.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. a2bchem.com [a2bchem.com]
- 12. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Metabolism of JQ1, an Inhibitor of Bromodomain and Extra Terminal Brom" by Feng Li, Kevin R MacKenzie et al. [digitalcommons.library.tmc.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JQ1, a BET inhibitor, controls TLR4-induced IL-10 production in regulatory B cells by BRD4-NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia [frontiersin.org]
- 25. oncotarget.com [oncotarget.com]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 28. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
JQ-1 (Carboxylic Acid): An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
JQ-1 (carboxylic acid), also known as (+)-JQ1 acid, is a crucial chemical probe in the study of epigenetics, specifically in the context of bromodomain and extra-terminal (BET) domain proteins. While its parent compound, (+)-JQ1, is a potent and selective inhibitor of the BET family (BRD2, BRD3, BRD4, and BRDT), JQ-1 (carboxylic acid) serves a distinct but equally important role. This technical guide provides an in-depth overview of JQ-1 (carboxylic acid), clarifying its primary function not as a direct cellular inhibitor, but as an indispensable precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a negative control for in vitro experiments. This guide will detail its biochemical properties, provide experimental protocols, and illustrate its utility in advancing drug discovery and development.
Introduction: The Role of BET Bromodomains and the Advent of JQ1
The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails. This interaction is a key mechanism in transcriptional activation.[1] The protein BRD4, a member of this family, is particularly notable for its role in recruiting the positive transcription elongation factor b (P-TEFb) to gene promoters, which in turn stimulates transcriptional elongation of genes, including critical oncogenes like MYC.[2][3] Dysregulation of BET protein activity is a hallmark of various cancers and inflammatory diseases, making them attractive therapeutic targets.[4]
The development of (+)-JQ1, a thieno-triazolo-1,4-diazepine, was a landmark achievement in chemical biology.[1] It acts as a potent, cell-permeable, and selective inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby suppressing the transcription of target genes.[1][2] Its inactive enantiomer, (-)-JQ1, which shows no significant affinity for BET bromodomains, serves as an ideal negative control for cellular experiments, helping to distinguish on-target from off-target effects.[5][6]
JQ-1 (Carboxylic Acid): A Tale of Two Functions
JQ-1 (carboxylic acid) is the hydrolyzed form of (+)-JQ1, where the t-butyl ester functional group is replaced by a carboxylic acid. This seemingly small modification has profound implications for its biological activity and utility as a chemical probe.
Inactivity as a Direct BET Inhibitor in Cellular Contexts
While several commercial vendors erroneously attribute the potent inhibitory values of (+)-JQ1 to its carboxylic acid derivative, the available scientific literature and fundamental chemical principles suggest otherwise. The bulky, hydrophobic t-butyl ester of (+)-JQ1 is critical for its cell permeability and its ability to effectively engage with the hydrophobic acetyl-lysine binding pocket of the bromodomain.[1] The introduction of a charged carboxylic acid group significantly increases the molecule's polarity, which is expected to severely limit its ability to cross cell membranes and may also reduce its binding affinity for the target.
Therefore, JQ-1 (carboxylic acid) should not be considered a potent cellular BET inhibitor. For cellular assays requiring a negative control, the inactive enantiomer, (-)-JQ1 , is the more appropriate and rigorously validated tool.[5][6]
A Vital Precursor for PROTAC Synthesis
The primary and most significant application of JQ-1 (carboxylic acid) is in the field of targeted protein degradation.[7][8] The carboxylic acid moiety serves as a versatile chemical handle for conjugation reactions.[9] Researchers have widely used it to attach linkers connected to an E3 ubiquitin ligase ligand (such as pomalidomide (B1683931) or VHL ligands), thereby creating bivalent molecules known as PROTACs.
These JQ1-based PROTACs (e.g., MZ1, ARV-825) function by simultaneously binding to a BET protein (via the JQ1 "warhead") and an E3 ligase. This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the target BET protein, offering a powerful alternative to simple inhibition.
Quantitative Data: A Comparative Look at JQ1 and its Analogs
To understand the role of JQ-1 (carboxylic acid), it is essential to compare the quantitative data of the active inhibitor, (+)-JQ1, and its inactive enantiomer, (-)-JQ1.
Note: IC50 and Kd values can vary based on the specific assay conditions. The data presented are representative values from published literature.
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | ITC | ~50 | 77 (AlphaScreen) | [1][10] |
| BRD4 (BD2) | ITC | ~90 | 33 (AlphaScreen) | [1][11] | |
| BRD2 (BD1) | ITC | 128 | - | [10] | |
| BRD3 (BD1) | ITC | 59.5 | - | [12] | |
| BRDT (BD1) | ITC | 190 | - | [12] | |
| (-)-JQ1 | BRD4 (BD1) | ITC | No Detectable Binding | >10,000 (AlphaScreen) | [5][12] |
| (BET family) | DSF | No significant interaction | - | [1][6] | |
| JQ-1 (carboxylic acid) | BRD4 | Various | Not available in peer-reviewed literature | >50,000 (HEK293 cytotoxicity) | [13] |
DSF: Differential Scanning Fluorimetry; ITC: Isothermal Titration Calorimetry; AlphaScreen: Amplified Luminescent Proximity Homogeneous Assay.
It is critical to note the absence of reliable, peer-reviewed biochemical data (Kd or IC50) confirming potent binding of standalone JQ-1 (carboxylic acid) to BET bromodomains. The high cytotoxicity IC50 value further supports its lack of potent, specific activity in cells.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
- 5. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Technical Core of JQ-1 (Carboxylic Acid): A Guide to its Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQ-1, and its carboxylic acid derivative, have emerged as pivotal chemical probes for interrogating the biological functions of the Bromodomain and Extra-Terminal domain (BET) family of proteins. These small molecules act as potent and specific inhibitors of BET bromodomains, primarily by mimicking acetylated lysine (B10760008) residues on histone tails and competitively displacing BET proteins from chromatin. This action leads to the modulation of gene transcription, with profound effects on cellular proliferation, differentiation, and oncogenesis. This technical guide provides an in-depth overview of the target proteins of JQ-1 (carboxylic acid), supported by quantitative binding data, detailed experimental protocols, and visualizations of key signaling pathways.
Primary Target Proteins: The BET Family
The principal targets of JQ-1 are the four members of the BET family of proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT. JQ-1 binds to the tandem bromodomains (BD1 and BD2) of these proteins, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[1] By competitively occupying these binding pockets, JQ-1 effectively evicts BET proteins from chromatin, thereby disrupting their transcriptional co-activator functions.[2]
Quantitative Binding Affinity Data
The affinity of JQ-1 for the bromodomains of BET proteins has been extensively characterized using various biophysical and biochemical assays. The following table summarizes key quantitative data from Isothermal Titration Calorimetry (ITC) and AlphaScreen assays.
| Target Protein | Bromodomain | Assay Type | Dissociation Constant (Kd) (nM) | IC50 (nM) | Reference |
| BRD2 | BD1 | ITC | 128 ± 6.5 | - | [3] |
| BD1 | Thermal Denaturation | 11 | - | [4] | |
| BD2 | Thermal Denaturation | 9 | - | [4] | |
| BRD3 | BD1 | ITC | 59.5 ± 3.1 | - | [3] |
| BD2 | ITC | 82 | - | [4] | |
| BRD4 | BD1 | ITC | ~50 | 77 | [1] |
| BD1 | ITC | 49 ± 2.4 | 76.9 ± 1.7 | [3] | |
| BD2 | ITC | ~90 | 33 | [1] | |
| BD2 | ITC | 90.1 ± 4.6 | 32.6 ± 1.8 | [3] | |
| BRDT | BD1 | ITC | 190.1 ± 7.6 | - | [3] |
Key Downstream Target: c-Myc
A primary and well-documented consequence of BET inhibition by JQ-1 is the profound suppression of the MYC proto-oncogene.[2][5] BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, and its displacement by JQ-1 leads to a rapid downregulation of MYC transcription.[2] This effect is central to the anti-proliferative activity of JQ-1 in various cancer models.[5] The inhibition of c-Myc subsequently affects a multitude of downstream target genes involved in cell cycle progression, metabolism, and apoptosis.[6][7]
JQ-1-BRD4-c-Myc Signaling Pathway
Other Potential Target Pathways and Off-Targets
While the BET family, and particularly BRD4, are the primary targets of JQ-1, some studies have suggested potential off-target effects and involvement in other signaling pathways. For instance, JQ-1 has been reported to interact with the nuclear receptor PXR, which could have implications for drug metabolism.[8] Additionally, proteomics studies have revealed that JQ-1 can alter the BRD4 interactome, affecting a broad range of cellular processes beyond direct c-Myc regulation.[9]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol outlines the determination of the binding affinity of JQ-1 to a purified bromodomain protein.
Methodology:
-
Protein Preparation: Express and purify the desired bromodomain (e.g., BRD4(1)) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Ligand Preparation: Dissolve JQ-1 (carboxylic acid) in the same ITC buffer used for the protein.
-
ITC Experiment:
-
Load the purified bromodomain protein into the sample cell of the calorimeter at a concentration of approximately 10-20 µM.
-
Load JQ-1 into the injection syringe at a concentration 10-15 fold higher than the protein concentration.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of JQ-1 into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes associated with each injection.
-
-
Data Analysis: Integrate the raw injection heats and correct for the heat of dilution. Fit the resulting data to a single-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[1]
AlphaScreen Competitive Binding Assay
This protocol describes a high-throughput method to measure the ability of JQ-1 to displace a biotinylated histone peptide from a His-tagged bromodomain.
Methodology:
-
Reagent Preparation:
-
Dilute all reagents in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 supplemented with 0.05% CHAPS).
-
Prepare a serial dilution of JQ-1 (carboxylic acid).
-
Prepare solutions of His-tagged bromodomain protein (e.g., BRD4(1) at 250 nM) and a biotinylated tetra-acetylated histone H4 peptide.
-
-
Assay Procedure:
-
In a 384-well plate, add the JQ-1 serial dilutions.
-
Add the His-tagged bromodomain protein and incubate.
-
Add the biotinylated histone peptide and incubate.
-
Add Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads.
-
Incubate in the dark to allow for bead association.
-
-
Detection: Read the plate on an AlphaScreen-compatible reader. The signal is generated when the Donor and Acceptor beads are brought into proximity by the protein-peptide interaction.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the JQ-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][3]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293) to confluency.
-
Treat cells with JQ-1 (carboxylic acid) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermocycler, followed by cooling.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
-
Protein Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., BRD4) in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of JQ-1 indicates target engagement.[10]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in vivo. This protocol can be adapted to study the interaction of BRD4 with its binding partners and how JQ-1 affects these interactions.
Methodology:
-
Cell Culture and Lysis:
-
Culture and treat cells (e.g., HeLa or OCI-AML3) with JQ-1 or vehicle.
-
Wash cells with cold PBS and lyse with a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-BRD4) or a control IgG overnight at 4°C with gentle rotation.[11]
-
Add protein A/G beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against the protein of interest and its putative interacting partners (e.g., p53).[11] A change in the amount of co-precipitated protein in the presence of JQ-1 suggests that the compound modulates the protein-protein interaction.
-
Conclusion
JQ-1 (carboxylic acid) is a powerful tool for studying the role of BET proteins in health and disease. Its primary targets are the bromodomains of the BET family, with BRD4 being a key player in its mechanism of action. The subsequent downregulation of c-Myc is a critical downstream event responsible for many of the observed anti-cancer effects. The experimental protocols provided herein offer a foundation for researchers to investigate the intricate interactions of JQ-1 with its target proteins and to further elucidate its therapeutic potential. As research progresses, a deeper understanding of the broader cellular effects and potential off-targets of JQ-1 will be crucial for the development of next-generation BET inhibitors with improved selectivity and efficacy.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 4. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of JQ-1 (Carboxylic Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of JQ-1 (carboxylic acid), a key derivative of the potent Bromodomain and Extra-Terminal (BET) family inhibitor, (+)-JQ1. This document details its mechanism of action, its role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), and the downstream cellular pathways affected by its activity. Furthermore, it provides detailed experimental protocols for assays relevant to its characterization and visualization of key biological processes.
Introduction to JQ-1 (Carboxylic Acid)
JQ-1 (carboxylic acid), also known as JQ1-acid or (+)-JQ1 carboxylic acid, is a chemical derivative of the well-characterized BET inhibitor, (+)-JQ1.[1] The addition of a carboxylic acid functional group to the (+)-JQ1 scaffold provides a versatile chemical handle for conjugation, most notably in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] JQ-1 (carboxylic acid) retains the core thieno-triazolo-diazepine structure of (+)-JQ1, which is responsible for its potent and selective binding to the acetyl-lysine binding pockets of BET bromodomains.[3][1]
Mechanism of Action
The biological activity of JQ-1 (carboxylic acid) is derived from its ability to competitively inhibit the binding of BET proteins to acetylated lysine (B10760008) residues on histones and other proteins.[4][5] The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.[4][5] By docking into the hydrophobic pocket of the bromodomains, JQ-1 (carboxylic acid) displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of key oncogenes such as c-Myc.[6][7][8]
The stereochemistry of the JQ1 molecule is critical for its activity. The (+)-enantiomer is the active form, while the (-)-enantiomer is largely inactive and serves as a valuable negative control in experiments.[6] As a derivative of the active enantiomer, JQ-1 (carboxylic acid) is a potent BET inhibitor.
Quantitative Biological Data
Table 1: IC50 Values of (+)-JQ1 against BET Bromodomains
| Target | IC50 (nM) | Assay |
| BRD2 (BD1) | 17.7 | AlphaScreen |
| BRD4 (BD1) | 76.9 | AlphaScreen |
| BRD4 (BD2) | 32.6 | AlphaScreen |
Data sourced from Tocris Bioscience.
Table 2: Dissociation Constants (Kd) of (+)-JQ1 for BET Bromodomains
| Target | Kd (nM) | Assay |
| BRD2 (BD1) | 128 | ITC |
| BRD3 (BD1) | 59.5 | ITC |
| BRD3 (BD2) | 82 | ITC |
| BRD4 (BD1) | ~50 | ITC |
| BRD4 (BD2) | ~90 | ITC |
| BRDT (BD1) | 190 | ITC |
Data compiled from multiple sources.[6][9][10][11]
Key Signaling Pathways
Inhibition of BET proteins by JQ-1 (carboxylic acid) perturbs critical signaling pathways involved in cell proliferation, survival, and inflammation. Two of the most well-documented pathways are the BRD4/c-Myc and BRD4/NF-κB axes.
BRD4/c-Myc Signaling Pathway
BRD4 is a key transcriptional co-activator of the oncogene MYC. By displacing BRD4 from the MYC promoter and enhancer regions, JQ-1 and its derivatives effectively suppress MYC transcription.[5][7][8] This leads to cell cycle arrest and apoptosis in various cancer models.
BRD4/NF-κB Signaling Pathway
BRD4 also plays a crucial role in the inflammatory response by co-activating NF-κB-dependent gene expression. JQ-1 and its derivatives can disrupt the interaction between BRD4 and acetylated RelA, a subunit of NF-κB, thereby mitigating the inflammatory cascade.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity map of bromodomain protein 4 (BRD4) interactions with the histone H4 tail and the small molecule inhibitor JQ1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Probe JQ1 | Chemical Probes Portal [chemicalprobes.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for JQ-1 (Carboxylic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQ-1 (carboxylic acid) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2] As a derivative of the well-characterized BET inhibitor (+)-JQ1, JQ-1 (carboxylic acid) features a carboxylic acid group, making it an ideal precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins.[3][4] These application notes provide detailed protocols for the use of JQ-1 (carboxylic acid) in common experimental settings, summarize key quantitative data, and visualize its mechanism of action.
Physicochemical and Storage Information
| Property | Value |
| Molecular Formula | C₁₉H₁₇ClN₄O₂S |
| Molecular Weight | 400.88 g/mol |
| CAS Number | 202592-23-2 |
| Appearance | White to light yellow powder/crystal |
| Solubility | DMSO: ≥80 mg/mL (199.56 mM)[4], Ethanol: 12.5 mg/mL (31.18 mM)[5] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months.[2][3] |
Mechanism of Action
JQ-1 (carboxylic acid) functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery necessary for the expression of key oncogenes, most notably MYC.[6][7] The downregulation of MYC protein leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis. This is mediated through the upregulation of cyclin-dependent kinase inhibitors like p21 and the modulation of other cell cycle-related proteins such as Cyclin D1, CDK4, and CDK6.[6][8] Additionally, JQ-1 has been shown to suppress the NF-κB signaling pathway by inhibiting the interaction between BRD4 and RelA.[9]
Signaling Pathway Diagram
Caption: JQ-1 (carboxylic acid) mechanism of action.
Quantitative Data
In Vitro Efficacy: IC₅₀ Values
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for the parent compound (+)-JQ1 in various cancer cell lines. The activity of JQ-1 (carboxylic acid) is expected to be comparable.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| Hey | Ovarian Cancer | 360 | [6] |
| SKOV3 | Ovarian Cancer | 970 | [6] |
| NMC 11060 | NUT Midline Carcinoma | 4 | [4] |
| MOLM-13 | Acute Myeloid Leukemia | ~77-33 (enzymatic) | [10] |
| A549 | Non-Small Cell Lung Cancer | Resistant | [11] |
| H1373 | Non-Small Cell Lung Cancer | Sensitive | [11] |
In Vivo Efficacy: Tumor Growth Inhibition
Studies using xenograft models have demonstrated the anti-tumor efficacy of JQ-1.
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Reference |
| Ovarian Cancer (Hey cells) | Mouse | 50 mg/kg, daily i.p. | Significant suppression of tumor growth and weight. | [6] |
| Cholangiocarcinoma (PDX) | Mouse | 50 mg/kg, daily i.p. for 20 days | Suppression of tumor growth in sensitive models. | |
| Merkel Cell Carcinoma (xenograft) | Mouse | Not specified | Significant attenuation of tumor growth. | [8] |
| Pancreatic Ductal Adenocarcinoma (PDX) | Mouse | 50 mg/kg, daily for 21-28 days | Inhibition of tumor growth in all models. | [12] |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo® 2.0)
This protocol outlines the measurement of cell viability in response to JQ-1 (carboxylic acid) treatment using the Promega CellTiter-Glo® 2.0 Assay.
Materials:
-
JQ-1 (carboxylic acid)
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241/2/3)[13][14][15]
-
Plate reader with luminescence detection capability
-
Orbital shaker
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
Compound Preparation: Prepare a 10 mM stock solution of JQ-1 (carboxylic acid) in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of JQ-1 (carboxylic acid). Include a vehicle control (DMSO at the same final concentration as the highest JQ-1 concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for approximately 30 minutes.[13]
-
Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Record the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for determining cell viability.
Western Blotting for MYC and p21 Expression
This protocol describes the detection of MYC and p21 protein levels in cells treated with JQ-1 (carboxylic acid).
Materials:
-
JQ-1 (carboxylic acid)
-
Treated cell pellets
-
RIPA Lysis Buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0)
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
This protocol provides a general guideline for evaluating the anti-tumor efficacy of JQ-1 (carboxylic acid) in a mouse xenograft model.
Materials:
-
JQ-1 (carboxylic acid)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the JQ-1 (carboxylic acid) formulation. For a 1 mg/mL working solution in the vehicle mentioned above: dissolve 10 mg of JQ-1 (carboxylic acid) in 1 mL of DMSO to make a 10 mg/mL stock. Add 4 mL of PEG300 and mix. Add 0.5 mL of Tween-80 and mix. Finally, add 4.5 mL of saline and mix.[2]
-
Administer JQ-1 (carboxylic acid) to the treatment group at the desired dosage (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection daily.[10]
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[12]
Conclusion
JQ-1 (carboxylic acid) is a valuable research tool for studying the role of BET proteins in cancer and other diseases. Its primary application as a precursor for PROTAC development opens up new avenues for targeted protein degradation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize JQ-1 (carboxylic acid) in their experimental workflows.
References
- 1. BET Inhibitor JQ1 Blocks Inflammation and Bone Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® 2.0 Assay Technical Manual [promega.jp]
- 16. CellTitre Glo 2.0 Viability Assay [protocols.io]
JQ-1 (Carboxylic Acid): A Comprehensive In Vitro Assay Guide for Researchers
Application Notes and Protocols for the Characterization of a Potent BET Bromodomain Inhibitor
For researchers, scientists, and drug development professionals, this document provides a detailed guide to the in vitro evaluation of JQ-1 and its carboxylic acid derivative. JQ-1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, BRD4, and BRDT.[1] Its carboxylic acid derivative is often utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.[2][][4][5] This guide outlines key in vitro assays to characterize the binding affinity, cellular activity, and mechanism of action of JQ-1 (carboxylic acid).
Biochemical Assays: Quantifying Binding Affinity to BET Bromodomains
To ascertain the direct interaction of JQ-1 (carboxylic acid) with its targets, several biophysical and biochemical assays can be employed. These assays are crucial for determining the potency and selectivity of the compound.
Data Presentation: Quantitative Binding and Inhibitory Activity of JQ-1
The following tables summarize the reported binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of (+)-JQ1 for various BET bromodomains. These values serve as a benchmark for in-house experiments.
Table 1: Inhibitory Potency (IC50) of (+)-JQ1 Against BET Bromodomains [1]
| Bromodomain Target | Assay Type | IC50 (nM) |
| BRD4 (BD1) | AlphaScreen | 77 |
| BRD4 (BD2) | AlphaScreen | 33 |
| BRD2 (BD1) | AlphaScreen | 17.7 |
| CREBBP | AlphaScreen | >10,000 |
Table 2: Binding Affinity (Kd) of (+)-JQ1 for BET Bromodomains
| Bromodomain Target | Assay Type | Kd (nM) |
| BRD2 | ITC | 128 |
| BRD4 (BD1) | ITC | <50 |
| BRD4 (BD2) | ITC | 90 |
Experimental Protocols: Binding Assays
a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the ability of JQ-1 to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[1]
-
Principle: Donor and acceptor beads are brought into proximity through the binding of a tagged bromodomain protein and a biotinylated histone peptide. Excitation of the donor bead results in a luminescent signal from the acceptor bead. JQ-1 competes with the histone peptide for binding to the bromodomain, separating the beads and reducing the signal.[1][6]
-
Protocol:
-
Reagent Preparation: Dilute all reagents, including His-tagged recombinant bromodomain protein (e.g., BRD4), biotinylated histone H4 peptide, and serial dilutions of JQ-1 (carboxylic acid), in the appropriate assay buffer.
-
Incubation: Incubate the tagged bromodomain protein with anti-tag acceptor beads and the biotinylated histone peptide with streptavidin-coated donor beads.
-
Assay Plate Setup: Add varying concentrations of JQ-1 (carboxylic acid) to the wells of a microtiter plate.
-
Addition of Components: Add the protein-acceptor bead complex and the peptide-donor bead complex to the wells.
-
Equilibration: Incubate the plate in the dark to allow the binding to reach equilibrium.
-
Signal Detection: Read the plate in an AlphaScreen-capable microplate reader.[1]
-
b) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is another proximity-based assay used to characterize inhibitors of protein-protein interactions.
-
Principle: Energy transfer occurs between a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain and an acceptor fluorophore (e.g., APC) on a ligand (acetylated peptide). JQ-1 binding to the bromodomain displaces the fluorescently labeled peptide, leading to a decrease in the FRET signal.[7]
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of JQ-1 (carboxylic acid). Dilute the Europium-labeled bromodomain and the APC-labeled acetylated peptide in assay buffer.
-
Assay Plate Setup: Add the JQ-1 dilutions to the assay plate.
-
Addition of Components: Add the Europium-labeled bromodomain to the wells and incubate briefly. Then, add the APC-labeled peptide.
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Signal Detection: Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection.[7][8][9]
-
c) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[1]
-
Principle: A solution of JQ-1 (carboxylic acid) is titrated into a solution containing the bromodomain protein. The heat released or absorbed during binding is measured.
-
Protocol:
-
Preparation: Purify recombinant bromodomain proteins and dialyze them extensively against the ITC buffer. Dissolve JQ-1 (carboxylic acid) in the same final dialysis buffer.[1]
-
Titration: Perform the experiment using a microcalorimeter at a constant temperature. The sample cell contains the purified bromodomain protein.
-
Injection: Titrate a concentrated solution of JQ-1 (carboxylic acid) into the sample cell in a series of small injections.[1]
-
Data Analysis: Analyze the resulting heat changes to determine the binding affinity (Kd).
-
Caption: Workflow for biochemical binding assays of JQ-1 (carboxylic acid).
Cellular Assays: Assessing the Biological Impact of JQ-1 (Carboxylic Acid)
Cell-based assays are essential for understanding the effects of JQ-1 (carboxylic acid) on cancer cell lines. These assays can measure changes in cell proliferation, viability, cell cycle progression, and apoptosis.
Data Presentation: Cellular Effects of JQ-1
Table 3: IC50 Values of JQ-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| NALM6 | Acute Lymphoblastic Leukemia | Cell Viability | 0.93[10] |
| REH | Acute Lymphoblastic Leukemia | Cell Viability | 1.16[10] |
| SEM | Acute Lymphoblastic Leukemia | Cell Viability | 0.45[10] |
| RS411 | Acute Lymphoblastic Leukemia | Cell Viability | 0.57[10] |
| A2780 | Ovarian Endometrioid Carcinoma | Cell Viability | 0.41[11] |
| TOV112D | Ovarian Endometrioid Carcinoma | Cell Viability | 0.75[11] |
| HEC151 | Endometrial Endometrioid Carcinoma | Cell Viability | 0.28[11] |
Experimental Protocols: Cellular Assays
a) Cell Viability and Proliferation Assays
These assays determine the concentration-dependent effect of JQ-1 (carboxylic acid) on cell growth.
-
Principle: Assays like MTT, XTT, or CellTiter-Glo measure metabolic activity as an indicator of cell viability. Direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) measures cell proliferation.
-
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[12]
-
Treatment: Treat cells with a range of concentrations of JQ-1 (carboxylic acid) for 24, 48, or 72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
b) Cell Cycle Analysis
This assay determines the effect of JQ-1 (carboxylic acid) on cell cycle progression. JQ-1 is known to induce G1 arrest.[13][14][15][16]
-
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Cell Treatment: Treat cells with JQ-1 (carboxylic acid) for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[13][16][17]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.[13][16][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[13][16][17]
-
c) Apoptosis Assays
These assays quantify the induction of programmed cell death by JQ-1 (carboxylic acid).
-
Principle (Annexin V/PI Staining): Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Protocol:
-
Cell Treatment: Treat cells with JQ-1 (carboxylic acid).
-
Harvesting: Collect both adherent and floating cells.[12]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[16]
-
Incubation: Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[12][16]
-
d) Gene Expression Analysis (qRT-PCR and Western Blot)
These techniques are used to measure changes in the expression of key genes and proteins regulated by JQ-1, such as c-Myc.
-
Principle:
-
qRT-PCR: Measures the amount of a specific mRNA transcript.
-
Western Blot: Detects and quantifies the amount of a specific protein.
-
-
Protocol (Western Blot):
-
Cell Lysis: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size using gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against the protein of interest (e.g., c-Myc, BRD4) and a loading control (e.g., GAPDH). Follow with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Caption: Experimental workflow for cellular assays of JQ-1 (carboxylic acid).
Mechanism of Action and Signaling Pathways
JQ-1 exerts its effects primarily by inhibiting BET bromodomains, which are "readers" of epigenetic marks. This leads to the suppression of key oncogenes and the modulation of various signaling pathways.
JQ-1 Signaling Pathway
JQ-1 competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin.[18] This leads to the downregulation of target genes, most notably the proto-oncogene c-Myc, which plays a critical role in cell proliferation, growth, and apoptosis.[10][18][19] The inhibition of BRD4 by JQ-1 can also affect other signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and LKB1/AMPK pathways.[17][20]
Caption: JQ-1 inhibits BRD4, leading to c-Myc downregulation and anti-cancer effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. tebubio.com [tebubio.com]
- 5. (+)-JQ1 carboxylic acid | CAS 202592-23-2 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JQ-1 (Carboxylic Acid) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
JQ-1 (carboxylic acid) is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] As a derivative of the well-characterized (+)-JQ1, it functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing them from chromatin.[3] This action prevents the transcription of key oncogenes, most notably c-MYC, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation in a wide range of cancer types.[4][5][6]
These application notes provide an overview of the common uses of JQ-1 (carboxylic acid) in a cell culture setting, including typical working concentrations and detailed protocols for assessing its biological effects.
Mechanism of Action: BET Inhibition
BET proteins like BRD4 act as epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones. This binding recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, facilitating their expression.[4] JQ-1 disrupts this process, leading to the downregulation of critical genes involved in cell proliferation and survival. The primary and most studied target of this inhibition is the c-MYC oncogene.[4][5][7]
Caption: JQ-1 inhibits BRD4, suppressing c-MYC transcription and cell proliferation.
Recommended Working Concentrations
The optimal concentration of JQ-1 (carboxylic acid) is cell-line dependent. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific model. Treatment times typically range from 6 to 72 hours or longer for colony formation assays.[7]
Table 1: IC50 Values of JQ-1 in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| NALM6 | B-cell Acute Lymphocytic Leukemia | 0.93 | [5] |
| REH | B-cell Acute Lymphocytic Leukemia | 1.16 | [5] |
| SEM | B-cell Acute Lymphocytic Leukemia | 0.45 | [5] |
| RS411 | B-cell Acute Lymphocytic Leukemia | 0.57 | [5] |
| H23 | Lung Adenocarcinoma | Sensitive (<5 µM) | [7] |
| A549 | Lung Adenocarcinoma | Sensitive (<5 µM) | [7] |
| H1650 | Lung Adenocarcinoma | Insensitive (>10 µM) | [7] |
| MCF7 | Luminal Breast Cancer | ~0.5 - 1.0 | [8] |
| T47D | Luminal Breast Cancer | ~0.5 - 1.0 | [8] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [9] |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [9] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 |[9] |
Table 2: Exemplary Concentrations for Specific Biological Assays
| Assay Type | Cell Line(s) | JQ-1 Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Gene Expression | NALM6 | 1 µM | 48h | Downregulation of glycolysis-related enzymes | [5] |
| Apoptosis | H1975 | 1 µM | 48h | Induction of apoptosis (Annexin V+) | [7] |
| Cell Cycle | H23, H460 | 1 µM | 24h | G1 cell cycle arrest in sensitive lines | [7] |
| Colony Formation | MCC-3, MCC-5 | 800 nM | 21 days | Significant decrease in colony number | [10] |
| Western Blot (c-MYC) | MCF7, T47D | 1 µM | 6-48h | Downregulation of c-MYC protein |[8] |
Experimental Protocols
4.1. Preparation of JQ-1 Stock Solution
JQ-1 (carboxylic acid) is soluble in DMSO and ethanol (B145695).[11]
-
Reagent: JQ-1 (carboxylic acid) powder.
-
Solvent: High-purity, sterile DMSO.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Caption: General experimental workflow for treating cells with JQ-1.
4.2. Cell Viability / Proliferation Assay (e.g., MTT or CCK-8)
This protocol assesses the effect of JQ-1 on cell proliferation and cytotoxicity.
-
Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[12]
-
Treatment: Replace the medium with fresh medium containing various concentrations of JQ-1 (e.g., a serial dilution from 10 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (typically 72 hours).[5]
-
Assay:
-
Add the viability reagent (e.g., 10 µL of CCK-8 solution or 20 µL of 5 mg/mL MTT solution) to each well.[13]
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals dissolve.
-
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the results to determine the IC50 value.
4.3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Seeding: Plate cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach.[12]
-
Treatment: Treat cells with the desired concentration of JQ-1 and a vehicle control for 24-48 hours.[7]
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC- or PE-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD.[12][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the samples immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
4.4. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Seeding and Treatment: Plate cells in 6-well plates and treat with JQ-1 and a vehicle control for 24-48 hours.[5]
-
Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).[15]
-
Washing: Centrifuge the fixed cells and wash the pellet with 1X PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 20 µg/mL PI, 25 µg/mL RNase A in PBS).[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be analyzed using software (e.g., ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.[16]
4.5. Gene and Protein Expression Analysis (qRT-PCR and Western Blot)
These methods are used to confirm the downregulation of JQ-1 target genes like c-MYC.
-
Seeding and Treatment: Plate cells in 6-well plates and treat with JQ-1 for the desired time (e.g., 6-48 hours for c-MYC).[8]
-
Harvesting for RNA (qRT-PCR):
-
Lyse cells directly in the plate using a lysis buffer (e.g., from an RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers for your gene of interest (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Harvesting for Protein (Western Blot):
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate protein lysates (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against target proteins (e.g., c-MYC, Cleaved PARP1, GAPDH) followed by HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
Caption: Logical flow for interpreting experimental results with JQ-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rndsystems.com [rndsystems.com]
- 12. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.2. Cell proliferation, cell cycle, and apoptosis assays [bio-protocol.org]
- 14. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
Dissolving JQ-1 (Carboxylic Acid): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper dissolution of JQ-1 (carboxylic acid) is a critical first step for reliable and reproducible experimental results. This document provides detailed application notes and protocols for the effective solubilization of this potent BET bromodomain inhibitor for both in vitro and in vivo studies.
JQ-1 (carboxylic acid) is a derivative of the well-established BET bromodomain inhibitor, JQ-1. The carboxylic acid functional group allows for its use in applications such as the development of Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility characteristics is paramount for accurate downstream applications.
Physicochemical Properties and Solubility
JQ-1 (carboxylic acid) is a solid powder that is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents. It is crucial to use high-purity, anhydrous solvents to achieve the desired concentrations and maintain the stability of the compound.
Quantitative Solubility Data
The following table summarizes the solubility of JQ-1 (carboxylic acid) in commonly used laboratory solvents. It is recommended to use freshly opened, anhydrous solvents for the best results, as hygroscopic solvents like DMSO can impact solubility.[1][2]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 80 - 155[1][2][3] | 199.56 - 386.65[1][2][3] | Sonication and warming to 60°C may be required to achieve higher concentrations.[1] Use of fresh, anhydrous DMSO is recommended.[2] |
| Ethanol | 12.5[3] | 31.18 - 100[3][4] | Sonication is recommended to aid dissolution.[3] |
| Water | Insoluble[2] | Insoluble[2] |
Molecular Weight of JQ-1 (carboxylic acid): 400.88 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions for In Vitro Use
For most cell-based assays, a high-concentration stock solution in DMSO is prepared and subsequently diluted to the final working concentration in a cell culture medium.
Materials:
-
JQ-1 (carboxylic acid) powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of JQ-1 (carboxylic acid) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonication for 5-10 minutes is recommended.[3]
-
For higher concentrations, gentle warming in a water bath or heat block (up to 60°C) can be applied.[1] Visually inspect the solution to ensure complete dissolution.
-
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol 2: Preparation of Formulations for In Vivo Studies
Due to its poor aqueous solubility, JQ-1 (carboxylic acid) requires a specific formulation for in vivo administration. The following is a commonly used vehicle for oral or intraperitoneal delivery.
Materials:
-
JQ-1 (carboxylic acid) powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Prepare a concentrated stock solution of JQ-1 (carboxylic acid) in anhydrous DMSO as described in Protocol 1.
-
Vehicle Preparation (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): [3]
-
In a sterile tube, add the required volume of the JQ-1 (carboxylic acid) DMSO stock.
-
Sequentially add PEG300, vortexing thoroughly after the addition to ensure a clear solution.
-
Add Tween 80 and vortex until the solution is homogeneous.
-
Finally, add the sterile saline and vortex thoroughly to obtain a clear, uniform solution.
-
It is recommended to prepare this formulation fresh for each experiment.[3]
-
-
Alternative Formulation for Oral Administration: A suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na). For example, a 5 mg/mL suspension can be made by mixing the compound in a CMC-Na solution.[2]
-
Alternative Formulation using Corn Oil: A stock solution in DMSO can be diluted in corn oil. For instance, a 25 mg/mL DMSO stock can be diluted by adding 50 µL to 950 µL of corn oil for a final concentration of 1.25 mg/mL. This mixture should be used immediately.[2]
Mandatory Visualizations
The following diagrams illustrate key decision-making and workflow processes for dissolving JQ-1 (carboxylic acid).
Caption: Decision workflow for solvent selection.
Caption: Experimental workflow for stock solution preparation.
Handling and Storage Recommendations
-
Solid Compound: Store JQ-1 (carboxylic acid) powder at -20°C, protected from light and moisture. It is stable for at least two to three years under these conditions.[3]
-
Stock Solutions: As mentioned, store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. At -20°C, the solution is stable for about one month, while at -80°C, it can be stored for up to a year or two.[1][2]
-
Safety Precautions: Standard laboratory safety practices should be followed when handling JQ-1 (carboxylic acid) and the organic solvents used for its dissolution. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound and solvents in a well-ventilated area or a chemical fume hood.
References
Application Notes and Protocols for JQ-1 (Carboxylic Acid) In Vivo Formulation and Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: JQ-1 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, JQ-1 displaces them from chromatin, leading to the downregulation of key oncogenes like c-MYC and subsequent anti-proliferative effects in various cancer models.[2][3] JQ-1 (carboxylic acid) is a derivative of (+)-JQ-1, featuring a carboxylic acid group that makes it a versatile precursor for developing Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of BET proteins.[4][5]
While JQ-1 has been extensively studied in vivo, its clinical utility is hampered by a short half-life of approximately one hour.[1][6][7][8][9] The formulation and delivery of its carboxylic acid derivative are critical for preclinical studies. These notes provide a comprehensive guide to formulating and delivering JQ-1 (carboxylic acid) for in vivo research, with protocols based on established methods for the parent compound, (+)-JQ-1.
Mechanism of Action: BET Inhibition
JQ-1 acts as a competitive inhibitor at the acetylated lysine (B10760008) binding site of BET bromodomains. This disrupts the interaction between BET proteins and acetylated histones, a critical step in the transcriptional activation of target genes. The subsequent displacement of BRD4 from chromatin leads to the suppression of key oncogenes and cell cycle regulators.
Data Presentation
Table 1: In Vivo Formulation Vehicles for JQ-1 and Derivatives
This table summarizes various vehicle compositions used for the in vivo delivery of JQ-1 and provides recommended formulations for JQ-1 (carboxylic acid). Due to its poor water solubility, JQ-1 requires a multi-component solvent system for in vivo administration.[5][]
| Vehicle Composition | Compound | Route of Administration | Solubility/Concentration | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | JQ-1 (carboxylic acid) | Not specified | ≥ 2.08 mg/mL (5.19 mM) | [4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | JQ-1 (carboxylic acid) | Not specified | 4 mg/mL (9.98 mM) | [11] |
| 10% DMSO, 90% Corn Oil | (+)-JQ-1 | Not specified | ≥ 2.5 mg/mL (5.47 mM) | [12] |
| 10% 2-Hydroxypropyl-β-cyclodextrin in sterile water | JQ-1 | Intraperitoneal (IP) | Not specified | [13] |
| 5% Dextrose in Water (DW5), 10% DMSO | JQ-1 | Oral Gavage | Not specified | [14] |
| 10% DMSO in 10% β-cyclodextrin | JQ-1 | Intraperitoneal (IP) | Not specified | [15] |
| PBS, 5% PEG 400, 5% TWEEN | JQ-1 | Intraperitoneal (IP) | 20 mg/kg dose prepared | [9] |
Table 2: Summary of In Vivo Dosages and Models for JQ-1
The following table outlines common dosages and animal models used in preclinical studies of JQ-1, which can serve as a starting point for experiments with JQ-1 (carboxylic acid).
| Dosage | Animal Model | Cancer Type/Application | Route of Administration | Reference(s) |
| 50 mg/kg, daily | NCr nude mice with NMC xenografts | NUT Midline Carcinoma | Intraperitoneal (IP) | [16][17][18] |
| 50 mg/kg, daily | ThrbPV/PVKrasG12D mice | Thyroid Tumor | Oral Gavage | [2] |
| 50 mg/kg, daily | CB17SC scid−/− female mice (Matrigel plug) | Angiogenesis Model | Oral Gavage | [14] |
| 25 mg/kg, daily | TH-MYCN transgenic mice | Neuroblastoma | Intraperitoneal (IP) | [19] |
| 50 mg/kg, daily | Nude mice with pancreatic cancer xenografts | Pancreatic Cancer | Intraperitoneal (IP) | [15] |
Table 3: Pharmacokinetic Properties of (+)-JQ-1 in CD-1 Mice
Pharmacokinetic data for the parent compound (+)-JQ-1 are provided as a reference. The carboxylic acid derivative may exhibit different properties, and empirical determination is recommended.
| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Reference(s) |
| Half-life (T½) | ~1 hour | 1.4 hours | [20][21] |
| AUC (hr*ng/mL) | 2090 | - | [20] |
| Oral Bioavailability (F) | - | 49% | [16] |
Experimental Protocols
Protocol 1: Preparation of JQ-1 (Carboxylic Acid) for In Vivo Administration
This protocol details the preparation of a stock solution and a working solution for intraperitoneal injection, based on common solvent-based formulations.
Materials:
-
JQ-1 (carboxylic acid) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (1.5 mL, 15 mL)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the required amount of JQ-1 (carboxylic acid) powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 20-40 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary. This stock solution can be stored at -20°C or -80°C for short periods.[4]
-
-
Prepare Working Solution (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Important: Prepare the working solution fresh on the day of use.[4] The solvents must be added sequentially to avoid precipitation.
-
For a final volume of 1 mL, calculate the required volume of each component:
-
DMSO: 100 µL
-
PEG300: 400 µL
-
Tween-80: 50 µL
-
Saline: 450 µL
-
-
In a sterile tube, start with the required volume of the JQ-1 (carboxylic acid) stock solution to achieve the final desired concentration (e.g., for a 2 mg/mL final solution, use 100 µL of a 20 mg/mL stock).
-
Add PEG300 to the DMSO/JQ-1 mixture. Vortex thoroughly until the solution is clear.
-
Add Tween-80 and vortex again until the solution is homogeneous.
-
Slowly add the sterile saline while vortexing to prevent the compound from precipitating.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[4][11]
-
Safety Note: Handle DMSO with appropriate personal protective equipment, as it can facilitate the absorption of other substances through the skin.
Protocol 2: Administration in a Murine Xenograft Model
This protocol provides a general workflow for evaluating the anti-tumor efficacy of JQ-1 (carboxylic acid) in a subcutaneous xenograft mouse model.
Materials:
-
Prepared JQ-1 (carboxylic acid) working solution
-
Tumor-bearing mice (e.g., nude mice with established xenografts)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)
-
Animal scale
-
Calipers for tumor measurement
Procedure:
-
Animal Dosing:
-
Randomize mice with established, measurable tumors into treatment and vehicle control groups (n=7-10 mice per group is common).[16]
-
Weigh each mouse to calculate the precise injection volume. A typical dosing volume for intraperitoneal (IP) injection is 100 µL to 200 µL.
-
Administer JQ-1 (carboxylic acid) solution or vehicle control via the chosen route (e.g., IP injection) at the desired dose (e.g., 25-50 mg/kg) and schedule (e.g., once daily).[16][19]
-
-
Monitoring and Data Collection:
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Excise tumors and weigh them.
-
Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or target engagement biomarkers, or snap-freeze for molecular analysis (e.g., qRT-PCR for c-MYC expression).[3][16]
-
Visualized Workflows and Relationships
References
- 1. JQ1 - Wikipedia [en.wikipedia.org]
- 2. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Catalysis Guides Structural Identification for the Major In Vivo Metabolite of the BET Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Bromodomain inhibitor JQ1 reversibly blocks IFN-γ production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JQ-1 (Carboxylic Acid) Conjugation to E3 Ligase Linkers for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to JQ-1-based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3]
(+)-JQ-1 is a potent and well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression and a major target in cancer therapy.[4][5] The derivative, (+)-JQ-1 carboxylic acid, serves as a versatile precursor for PROTAC synthesis.[6] Its carboxylic acid functional group provides a convenient handle for conjugation to a linker, which is in turn connected to a ligand for an E3 ligase, most commonly Cereblon (CRBN) or the von Hippel-Lindau (VHL) protein.[7][8] The nature of the linker—its length, composition, and attachment points—is a critical determinant of the resulting PROTAC's ability to form a stable and productive ternary complex (BRD4-PROTAC-E3 ligase) and induce efficient protein degradation.[9][10]
This document provides detailed protocols for the synthesis and evaluation of JQ-1-based PROTACs, summarizes key quantitative data for well-known examples, and illustrates the underlying mechanisms and workflows.
PROTAC Mechanism of Action
The primary function of a JQ-1-based PROTAC is to induce the ubiquitination and subsequent degradation of BRD4. This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[1][11]
Caption: PROTAC-mediated degradation of BRD4.
Data Presentation: Performance of JQ-1-based PROTACs
The efficacy of a PROTAC is primarily defined by its DC50 (half-maximal degradation concentration) and Dmax (maximum percentage of degradation). Below is a summary of performance data for well-characterized JQ-1-based PROTACs that recruit either the CRBN or VHL E3 ligase.
Table 1: Performance of CRBN-Recruiting JQ-1 PROTACs
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
|---|---|---|---|---|---|
| dBET1 | ~8 | >98 | MV4;11 | 18 | [9] |
| ARV-825 | <1 | >95 | RS4;11 | 16 | [9] |
| Compound 34 | 60 | >95 | MDA-MB-231 | 8 | [12] |
| Compound 37 | 62 | >95 | MDA-MB-231 | 8 |[12] |
Table 2: Performance of VHL-Recruiting JQ-1 PROTACs
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Treatment Time (h) | Reference |
|---|---|---|---|---|---|
| MZ1 | 24 | ~90 | HeLa | 24 | [9][13] |
| AT1 | 220 | ~80 | HeLa | 24 | [14] |
| ARV-771 | 4.6 | >90 | 22Rv1 | 24 | N/A |
Table 3: Biophysical Characterization of Ternary Complex Formation (VHL-based)
| PROTAC | Target | Binary KD (PROTAC to VHL, nM) | Ternary KD (PROTAC-BD to VHL, nM) | Cooperativity (α) | Reference |
|---|---|---|---|---|---|
| MZ1 | BRD4BD2 | 1800 | 66 | 27 | [14] |
| AT1 | BRD4BD2 | 180 | 120 | 1.5 | [14] |
| MZP55 | BRD4BD2 | 36 | 130 | 0.3 | [14] |
| MZP61 | BRD4BD2 | 110 | 1700 | 0.06 | [14] |
Note: Cooperativity (α) is calculated as the ratio of binary KD to ternary KD. An α > 1 indicates positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.
Experimental Protocols
Protocol 1: Synthesis of a JQ-1-based PROTAC via Amide Coupling
This protocol describes a general procedure for coupling (+)-JQ-1 carboxylic acid to an amine-functionalized linker-E3 ligase ligand (e.g., a pomalidomide-linker-amine derivative).[2][15]
Materials:
-
(+)-JQ-1 carboxylic acid (JQ1-COOH)
-
Amine-functionalized Linker-E3 Ligase Ligand (e.g., Pomalidomide-PEG-NH2)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Solvents for purification (e.g., Dichloromethane, Methanol (B129727), Hexanes, Ethyl Acetate)
-
Reaction vial, magnetic stirrer, nitrogen or argon atmosphere setup
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Reaction Setup: To a clean, dry reaction vial under a nitrogen atmosphere, add (+)-JQ-1 carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the JQ1-COOH in anhydrous DMF or DCM.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized Linker-E3 Ligase Ligand (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours.[15] Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for JQ-1 PROTAC synthesis.
Protocol 2: Evaluation of BRD4 Degradation by Western Blotting
This protocol is a standard method to quantify the reduction in BRD4 protein levels following PROTAC treatment.[1][12]
Materials:
-
Cultured cells (e.g., HeLa, MDA-MB-231, MV4;11)
-
Synthesized JQ-1 PROTAC and controls (e.g., DMSO, JQ-1)
-
Cell culture plates (6-well or 12-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-loading control (e.g., α-tubulin, GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and grow overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the JQ-1 PROTAC (e.g., 1 nM to 10 µM). Include a DMSO vehicle control and a JQ-1 inhibitor control. Incubate for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein amounts for each sample with lysis buffer and add SDS-PAGE loading buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining BRD4 relative to the DMSO-treated control.
-
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for Targeted Protein Degradation Using JQ-1 (Carboxylic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome.[3][4]
(+)-JQ-1 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogenes like c-Myc.[3][5] The carboxylic acid derivative of JQ-1, (+)-JQ-1 carboxylic acid, serves as a crucial precursor for the synthesis of PROTACs.[1][6][7] Its carboxylic acid functional group provides a convenient attachment point for a linker, which can then be conjugated to an E3 ligase ligand, such as derivatives of thalidomide (B1683933) for Cereblon (CRBN) or VHL ligands for the von Hippel-Lindau E3 ligase.[1][8] These JQ-1-based PROTACs have demonstrated potent and selective degradation of BRD4, making them valuable tools for cancer research and drug development.[2][9]
These application notes provide a comprehensive guide to utilizing JQ-1 (carboxylic acid) for the development and characterization of BRD4-targeting PROTACs.
Mechanism of Action and Signaling Pathways
JQ-1-based PROTACs operate by hijacking the ubiquitin-proteasome system to induce the degradation of BRD4. The JQ-1 moiety of the PROTAC binds to the bromodomain of BRD4, while the E3 ligase ligand moiety recruits an E3 ligase, such as CRBN or VHL.[3] This results in the formation of a ternary complex between BRD4, the PROTAC, and the E3 ligase.[10] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades BRD4.[3]
The degradation of BRD4 has significant downstream effects on various signaling pathways implicated in cancer. BRD4 is a critical transcriptional coactivator, and its degradation leads to the downregulation of key oncogenes, most notably c-Myc.[5] The suppression of c-Myc, in turn, affects cell cycle progression, proliferation, and metabolism.[11] Furthermore, BRD4 degradation has been shown to disrupt other oncogenic pathways, including the NOTCH1 and CD44 signaling axes, which are crucial for the survival of leukemia-initiating cells.
Quantitative Data Summary
The efficacy of JQ-1-based PROTACs is typically assessed by their half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and their maximum level of degradation (Dmax). The anti-proliferative effects are measured by the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for various JQ-1-based PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MZ1 | VHL | BRD4 | HeLa | <100 | >90 | - | [8] |
| dBET1 | CRBN (Thalidomide) | BRD4 | MDA-MB-231 | ~10 | >95 | - | [2] |
| ARV-825 | CRBN (Pomalidomide) | BRD4 | T-ALL models | - | - | <10 | |
| CS-JQ1 | Keap1 | BRD4 | MDA-MB-231 | ~50 | >90 | - | [12] |
Note: The specific linker used in each PROTAC can significantly impact its efficacy.
Experimental Protocols
Protocol 1: Synthesis of a JQ-1 (Carboxylic Acid)-Based PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling JQ-1 (carboxylic acid) to an amine-functionalized linker already attached to an E3 ligase ligand (e.g., pomalidomide).[1][7]
Materials:
-
(+)-JQ-1 carboxylic acid
-
Amine-functionalized Linker-E3 Ligase Ligand conjugate
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve (+)-JQ-1 carboxylic acid in the anhydrous solvent in the reaction vessel.
-
Add the coupling agents (e.g., 1.2 equivalents of HATU and HOBt) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vessel, dissolve the amine-functionalized Linker-E3 Ligase Ligand conjugate in the anhydrous solvent.
-
Add the solution of the Linker-E3 Ligase Ligand conjugate to the activated JQ-1 carboxylic acid solution.
-
Add the base (e.g., 3 equivalents of DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with a JQ-1-based PROTAC.[3][13]
Materials:
-
Cell line of interest (e.g., MDA-MB-231, HeLa)
-
JQ-1-based PROTAC
-
DMSO (vehicle control)
-
(+)-JQ-1 (non-degrading inhibitor control)
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the JQ-1-based PROTAC (e.g., 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Include DMSO as a vehicle control and (+)-JQ-1 as a non-degrading control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and cytotoxicity.[6][11]
Materials:
-
Cell line of interest
-
JQ-1-based PROTAC
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth.
-
-
Compound Treatment:
-
After allowing cells to adhere, treat them with a serial dilution of the JQ-1-based PROTAC. Include a vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.
-
Protocol 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.[14][15]
Materials:
-
Recombinant tagged proteins: e.g., His-tagged BRD4 and GST-tagged E3 ligase (CRBN or VHL)
-
JQ-1-based PROTAC
-
TR-FRET donor (e.g., terbium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., d2-labeled anti-His antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the His-tagged BRD4 and GST-tagged E3 ligase in the assay buffer.
-
-
PROTAC Titration:
-
Add the JQ-1-based PROTAC across a range of concentrations. It is important to perform a full titration to observe the "hook effect," where high concentrations can lead to the formation of binary complexes and a decrease in the TR-FRET signal.
-
-
Incubation:
-
Incubate the mixture to allow for the formation of the ternary complex.
-
-
Detection:
-
Add the TR-FRET donor and acceptor antibodies to the wells.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Measurement and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
A bell-shaped curve is expected, with the peak of the curve representing the optimal concentration for ternary complex formation.
-
Conclusion
JQ-1 (carboxylic acid) is a versatile and valuable chemical tool for the development of potent and selective BRD4-targeting PROTACs. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and utilize these degraders in the study of BET protein biology and the development of novel cancer therapeutics. The ability to induce the degradation of BRD4 offers a powerful approach to modulate gene expression and inhibit cancer cell growth, highlighting the immense potential of targeted protein degradation in modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
JQ-1 (Carboxylic Acid) in Leukemia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. By competitively binding to the acetyl-lysine recognition pockets of bromodomains, JQ-1 displaces BET proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably c-MYC.[1][2][3] This activity has established JQ-1 as a critical tool in cancer research, with significant therapeutic potential demonstrated in various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][5][6] JQ-1 (carboxylic acid) is a derivative of JQ-1 that can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted degradation of BRD4.[7][8]
These application notes provide an overview of JQ-1's mechanism of action in leukemia, summarize key quantitative data from preclinical studies, and offer detailed protocols for essential experiments to evaluate its efficacy.
Mechanism of Action in Leukemia
JQ-1 exerts its anti-leukemic effects primarily through the inhibition of BRD4, a transcriptional co-activator. In many leukemias, BRD4 is enriched at the super-enhancers of critical oncogenes, including c-MYC. By displacing BRD4, JQ-1 effectively suppresses the transcription of c-MYC and its downstream targets, which are crucial for cell proliferation, survival, and metabolism.[1][2][5] This leads to cell cycle arrest, induction of apoptosis, and cellular differentiation.[4][5]
Beyond c-MYC, JQ-1 has been shown to downregulate other important genes in leukemia pathogenesis, such as BCL2, CDK6, and IL7R.[6][9] In certain contexts, JQ-1's effects may also be mediated through the p53 pathway.[10]
Key Applications in Leukemia Research
-
Evaluating Anti-proliferative and Cytotoxic Effects: Assessing the impact of JQ-1 on the growth and viability of various leukemia cell lines and primary patient samples.
-
Investigating Cell Cycle and Apoptosis: Determining the mechanisms by which JQ-1 induces cell death and halts proliferation.
-
Analyzing Gene Expression Changes: Quantifying the downregulation of key oncogenes like c-MYC and their downstream targets.
-
Studying Synergistic Drug Interactions: Exploring the enhanced efficacy of JQ-1 when combined with other anti-leukemic agents.[1][6][11]
-
Investigating Mechanisms of Resistance: Understanding how leukemia cells may develop resistance to JQ-1 treatment, such as through the activation of autophagy.[12][13]
Quantitative Data Summary
The following tables summarize the reported efficacy of JQ-1 across various leukemia cell lines.
Table 1: IC50 Values of JQ-1 in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (µM) | Treatment Duration (h) | Reference |
| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.93 | 72 | [5] |
| REH | B-ALL | 1.16 | 72 | [5] |
| SEM | B-ALL | 0.45 | 72 | [5] |
| RS4;11 | B-ALL | 0.57 | 72 | [5] |
| TF-1a | Myeloid Leukemia | 0.125 - 0.250 | Not Specified | [14] |
Table 2: Effects of JQ-1 on Cell Cycle Distribution in B-ALL Cell Lines (1 µM JQ-1 for 48h)
| Cell Line | % Cells in G0/G1 (Control) | % Cells in G0/G1 (JQ-1) | % Cells in S (Control) | % Cells in S (JQ-1) | % Cells in G2/M (Control) | % Cells in G2/M (JQ-1) | Reference |
| NALM6 | 45.3 | 68.4 | 43.8 | 23.1 | 10.9 | 8.5 | [5] |
| REH | 52.1 | 72.3 | 38.2 | 19.5 | 9.7 | 8.2 | [5] |
| SEM | 48.7 | 65.9 | 40.1 | 25.4 | 11.2 | 8.7 | [5] |
| RS4;11 | 55.6 | 75.1 | 35.7 | 17.3 | 8.7 | 7.6 | [5] |
Table 3: Synergistic Apoptosis with JQ-1 and Ponatinib in FLT3-ITD AML Cell Lines (48h treatment)
| Cell Line | JQ-1 (nM) | Ponatinib (nM) | % Apoptosis (JQ-1 alone) | % Apoptosis (Ponatinib alone) | % Apoptosis (Combination) | Reference |
| MV4-11 | 250 | 5 | ~15 | ~10 | ~55 | [6] |
| MOLM13 | 500 | 10 | ~10 | ~15 | ~60 | [6] |
Signaling Pathways and Experimental Workflows
JQ-1 Mechanism of Action in c-MYC Driven Leukemia
Caption: JQ-1 inhibits BRD4, disrupting c-MYC transcription and leading to decreased proliferation and increased apoptosis in leukemia cells.
General Experimental Workflow for JQ-1 Evaluation
Caption: Workflow for assessing the biological effects of JQ-1 on leukemia cells, from treatment to data analysis.
Logical Relationship of JQ-1's Cellular Effects
Caption: Logical flow from JQ-1 treatment to the ultimate reduction in leukemia cell proliferation and survival.
Experimental Protocols
Protocol 1: Cell Viability Assay (CTG)
This protocol is adapted from methodologies used to assess the cytotoxic effects of JQ-1 on ALL cell lines.[5][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ-1.
Materials:
-
Leukemia cell lines (e.g., NALM6, REH)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
JQ-1 (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
JQ-1 Treatment: Prepare serial dilutions of JQ-1 in complete culture medium. Add 10 µL of the JQ-1 dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.01 to 10 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is based on methods to assess JQ-1-induced apoptosis.[5][6]
Objective: To quantify the percentage of apoptotic and necrotic cells following JQ-1 treatment.
Materials:
-
Leukemia cells treated with JQ-1 or vehicle control
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture leukemia cells with the desired concentration of JQ-1 (e.g., 1 µM) and a vehicle control for 48 hours.
-
Cell Harvesting: a. Collect cells (including supernatant for suspension cells) into 1.5 mL tubes. b. Centrifuge at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot for c-MYC and Cleaved PARP
This protocol outlines the detection of protein level changes, a common method to confirm JQ-1's mechanism of action.[5][11]
Objective: To detect the downregulation of c-MYC and the increase in apoptosis marker cleaved PARP.
Materials:
-
Leukemia cells treated with JQ-1 or vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: a. Harvest treated cells and wash with cold PBS. b. Lyse cells in RIPA buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. b. Wash the membrane three times for 10 minutes each with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control.
Protocol 4: RT-qPCR for c-MYC Gene Expression
This protocol is for quantifying changes in mRNA levels of JQ-1 target genes.[1][5]
Objective: To measure the relative expression of c-MYC mRNA following JQ-1 treatment.
Materials:
-
Leukemia cells treated with JQ-1 or vehicle control
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: a. Prepare the qPCR reaction mix in a qPCR plate: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL. b. Run samples in triplicate.
-
qPCR Program: Run the plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis.
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
Conclusion
JQ-1 remains a cornerstone tool for investigating the epigenetic regulation of leukemia. Its well-defined mechanism of action targeting the BRD4-c-MYC axis provides a robust model for studying oncogene addiction and the therapeutic potential of BET inhibition. The protocols and data presented here serve as a comprehensive resource for researchers aiming to explore the application of JQ-1 (carboxylic acid) in the context of leukemia research and drug development.
References
- 1. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 5. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AMPK-ULK1-Mediated Autophagy Confers Resistance to BET Inhibitor JQ1 in Acute Myeloid Leukemia Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for JQ-1 (Carboxylic Acid) in Pancreatic Cancer Studies
Introduction
JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1][2] These proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription.[3][4] By competitively displacing BET proteins from chromatin, JQ-1 effectively disrupts the transcription of key oncogenes involved in cell proliferation, survival, and DNA repair, most notably c-Myc.[1][5][6] In the context of Pancreatic Ductal Adenocarcinoma (PDAC), a malignancy with a dismal prognosis, JQ-1 has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with standard-of-care chemotherapies and other targeted agents.[5][7] These notes provide a summary of its application, efficacy data, and detailed protocols for researchers in oncology and drug development.
Mechanism of Action in Pancreatic Cancer
JQ-1 exerts its anti-cancer effects in pancreatic cancer through several interconnected mechanisms. The primary mechanism is the inhibition of BET protein binding to chromatin, which leads to the transcriptional repression of critical oncogenes. While c-Myc is a well-established target, the efficacy of JQ-1 in PDAC is not solely dependent on its downregulation.[3][5] Studies show that JQ-1 also suppresses the expression of cell cycle regulators like CDC25B and DNA double-strand break repair proteins such as RAD51 and Ku80.[5][8][9] This multi-faceted inhibition leads to G1 cell cycle arrest, induction of apoptosis, and a compromised DNA damage response, which can be exploited for synergistic combination therapies.[7][10]
Caption: JQ-1 competitively inhibits BET proteins, blocking oncogene transcription.
A key application of JQ-1 is its ability to sensitize pancreatic cancer cells to other therapies. By downregulating RAD51 and Ku80, JQ-1 impairs the cancer cells' ability to repair DNA double-strand breaks.[8][11] This creates a synthetic lethal interaction with PARP inhibitors (PARPi) like olaparib, as the cells become solely reliant on the PARP pathway for DNA repair. The combination of JQ-1 and a PARPi leads to a significant accumulation of DNA damage, marked by increased γH2AX levels, and enhanced tumor growth inhibition.[8]
Caption: JQ-1 blocks DNA repair, increasing sensitivity to PARP inhibitors.
Furthermore, JQ-1 demonstrates synergy with gemcitabine, a cornerstone of pancreatic cancer chemotherapy.[7][12] This combination has been shown to be more effective at inhibiting tumor growth in vivo than either agent alone.[7] Mechanistically, the synergistic effect is linked to the selective inhibition of the LXR/RXR activation pathway and the downregulation of proteins involved in cholesterol biosynthesis and lipid metabolism, such as HMGCS2 and APOC1.[7][12]
Quantitative Data Summary
The efficacy of JQ-1 in preclinical pancreatic cancer models has been quantified in numerous studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of JQ-1 in Pancreatic Cancer Cell Lines
| Cell Line | Assay Type | Metric | JQ-1 Concentration | Result | Citation |
| BxPC3 | Cell Viability | IC50 | Varied | 3.5 µM | [5] |
| MYC-high Primary Cells | Cell Viability | IC50 | Varied | 2.3 µM (± 0.8) | [13] |
| MYC-low Primary Cells | Cell Viability | IC50 | Varied | 39.22 µM (± 16) | [13] |
| Panc1, MiaPaCa2, Su86 | Cell Viability | Synergy | Varied (with Gemcitabine) | Synergistic cytotoxicity observed | [7][12] |
| Panc1, MiaPaCa2 | Colony Formation | Inhibition | 250 nM (with 25 nM Gemcitabine) | Significant decrease in colony formation | [7] |
Table 2: In Vivo Efficacy of JQ-1 in Pancreatic Cancer Models
| Model Type | Treatment | Dosage / Schedule | Metric | Result | Citation |
| PDAC Tumorgrafts (5 models) | JQ-1 Monotherapy | 50 mg/kg daily | Tumor Growth Inhibition (TGI) | 40-62% TGI compared to vehicle control | [5] |
| Patient-Derived Xenograft (PDX) | JQ-1 + Gemcitabine | N/A | Tumor Growth | More effective than either drug alone (P < 0.01) | [7][12] |
| Patient-Derived Xenograft (PDX) | JQ-1 + Olaparib | N/A | Tumor Growth | Greater tumor growth inhibition than either drug alone | [8] |
| Xenograft | JQ-1 + anti-PD-L1 Ab | N/A | Tumor Growth | Synergistic inhibition of PDAC growth | [6] |
Table 3: Key Molecular Effects of JQ-1 Treatment in Pancreatic Cancer Models
| Model Type | Treatment | Biomarker | Change | Citation |
| PDX Tumors | JQ-1 + Gemcitabine | HMGCS2, APOC1 | ~6-fold inhibition | [7][12] |
| PDX Tumors (PA4, PA16) | JQ-1 or JQ-1 + Gemcitabine | Cleaved Caspase 3 | 5- to 8-fold increase | [7] |
| PDX Tumors | JQ-1 | γH2AX | Increased levels | [8] |
| PDX Tumors | JQ-1 | Ku80, RAD51 | Decreased expression | [8] |
| PDAC Tumorgrafts | JQ-1 | c-Myc RNA | ~17-30% decrease | [5] |
| PDAC Tumorgrafts | JQ-1 | c-Myc Protein | No consistent change | [5] |
| PDAC Tumorgrafts | JQ-1 | CDC25B | Decreased expression | [5] |
| MYC-high Primary Cells | JQ-1 | p27Kip1 | Increased level | [13] |
| MYC-high Primary Cells | JQ-1 | Cleaved Caspase-3 | Increased level | [13] |
Experimental Protocols
The following are detailed protocols for key experiments involving JQ-1 in pancreatic cancer research, synthesized from published methodologies.
In Vitro Cell Viability Assay
This protocol determines the concentration of JQ-1 that inhibits cell viability by 50% (IC50).
-
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, BxPC3, MiaPaCa2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
JQ-1 (carboxylic acid) stock solution (e.g., 10 mM in DMSO).
-
96-well clear-bottom black plates.
-
AlamarBlue™ or similar viability reagent.
-
Plate reader for fluorescence or absorbance.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of JQ-1 in complete medium. A typical final concentration range is 0.01 µM to 50 µM. Include a DMSO vehicle control.
-
Remove the medium from the cells and add 100 µL of the JQ-1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Add 10 µL of AlamarBlue™ reagent to each well and incubate for an additional 2-4 hours.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Protein Expression
This protocol assesses the impact of JQ-1 on the expression levels of key proteins.
-
Materials:
-
Pancreatic cancer cells treated with JQ-1 or vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-c-Myc, anti-CDC25B, anti-γH2AX, anti-cleaved caspase-3, anti-RAD51, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture and treat cells with the desired concentration of JQ-1 (e.g., 1 µM - 10 µM) for 24-72 hours.
-
Lyse cells in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.
-
In Vivo Patient-Derived Xenograft (PDX) Study
This protocol outlines a typical workflow for evaluating JQ-1 efficacy in a clinically relevant animal model.
Caption: Workflow for assessing JQ-1 efficacy in patient-derived xenografts.
-
Procedure:
-
Model Establishment: Surgically implant patient tumor fragments (with IRB approval) into the flanks of immunocompromised mice (e.g., female SCID mice).[9]
-
Tumor Growth and Randomization: Allow tumors to grow. When tumors reach an average volume of ~200 mm³, randomize mice into treatment groups (typically n=5-10 mice per group).[9]
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., DMSO/HP-β-CD) on the same schedule as the drug.
-
JQ-1 Monotherapy: Administer JQ-1 intraperitoneally (IP) at a well-tolerated dose, such as 50 mg/kg, once daily.[5]
-
Combination Therapy: Administer JQ-1 in combination with other agents (e.g., gemcitabine, olaparib) according to an optimized schedule.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint and Tissue Harvest: Continue treatment for a defined period (e.g., 21 or 28 days) or until tumors reach a predetermined endpoint.[5] Euthanize mice and harvest tumors for downstream analysis.
-
Analysis: Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to assess markers like γH2AX and cleaved caspase 3.[7] Snap-freeze the remaining tumor tissue for Western blot or RNA-seq analysis.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if JQ-1 treatment reduces the association of BET proteins with the promoter regions of target genes like RAD51 and Ku80.[8]
-
Materials:
-
Pancreatic cancer cells treated with JQ-1 or vehicle.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Cell lysis and nuclear lysis buffers.
-
Sonicator.
-
ChIP-grade antibodies (e.g., anti-BRD4, anti-BRD2, IgG control).
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer and Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR targeting the promoter regions of interest.
-
qPCR machine and reagents.
-
-
Procedure:
-
Treat cells with JQ-1 or vehicle for the desired time (e.g., 24 hours).
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium. Quench with glycine.
-
Lyse cells and isolate nuclei.
-
Sonciate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with a specific antibody (e.g., anti-BRD4) or an IgG control.
-
Capture the antibody-protein-DNA complexes using Protein A/G beads.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating with Proteinase K.
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (e.g., RAD51) to quantify the amount of precipitated DNA. Results are typically presented as a percentage of the input DNA. A reduction in signal in JQ-1 treated cells compared to vehicle indicates displacement of the target protein from the gene promoter.[8]
-
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Bromodomain inhibitors, JQ1 and I-BET 762, as potential therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic inhibition of pancreatic cancer with anti-PD-L1 and c-Myc inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer [ouci.dntb.gov.ua]
- 11. Frontiers | The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells [frontiersin.org]
- 12. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JQ-1 (carboxylic acid) in MYC-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JQ-1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] In MYC-driven cancers, where the MYC oncogene is overexpressed, JQ-1 has emerged as a critical research tool. MYC transcription is highly dependent on BRD4, which acts as an epigenetic "reader," recognizing acetylated lysine (B10760008) residues on histones and recruiting transcriptional machinery to the MYC gene locus.[2][3][4] JQ-1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to the suppression of MYC transcription and subsequent downregulation of the MYC protein, resulting in anti-proliferative effects such as cell cycle arrest, senescence, and apoptosis in various cancer models.[2][3][5] These application notes provide an overview of JQ-1's mechanism, quantitative data on its efficacy, and detailed protocols for its use in studying MYC-driven cancers.
Mechanism of Action
JQ-1 exerts its anti-cancer effects in MYC-driven tumors by disrupting a key transcriptional co-activation pathway. BRD4, a member of the BET family, binds to acetylated histones at enhancer and promoter regions of the MYC gene. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of the MYC gene. JQ-1, by competitively binding to the bromodomains of BRD4, prevents its association with acetylated histones, thereby displacing it from the MYC locus.[2][6] This leads to a rapid and significant decrease in MYC transcription and a subsequent reduction in MYC protein levels. The downregulation of MYC, a master regulator of cell proliferation, results in cell cycle arrest, primarily at the G1 phase, and can also induce apoptosis.[3][7][8]
Quantitative Data
The following tables summarize the in vitro efficacy of JQ-1 across various MYC-driven cancer cell lines.
Table 1: IC50 Values of JQ-1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [9] |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [9] |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [9] |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [9] |
| MM.1S | Multiple Myeloma | ~0.5 | [2] |
| HEC-1A | Endometrial Cancer | Sensitive (<1) | [5] |
| Ishikawa | Endometrial Cancer | Sensitive (<1) | [5] |
| H1975 | Lung Adenocarcinoma | Sensitive (<5) | [10] |
| H23 | Lung Adenocarcinoma | Sensitive (<5) | [10] |
| A673 | Ewing Sarcoma | ~2.0 | [11] |
| SK-N-MC | Ewing Sarcoma | ~2.0 | [11] |
| TC-71 | Ewing Sarcoma | ~2.0 | [11] |
| Medulloblastoma (MYC-amp) | Medulloblastoma | <1.0 | [12] |
Table 2: Effect of JQ-1 on MYC Expression
| Cell Line | Cancer Type | JQ-1 Concentration | Duration of Treatment | MYC mRNA Downregulation | Citation(s) |
| MM.1S | Multiple Myeloma | 500 nM | 8 hours | Significant | [2] |
| MLL-AF9/NrasG12D | Leukemia | 250 nM | 48 hours | Significant | [13] |
| Medulloblastoma | Medulloblastoma | 500 nM | 24 hours | Significant | [14] |
| Endometrial Cancer | Endometrial Cancer | Dose-dependent | 24-72 hours | Significant | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the anti-proliferative effects of JQ-1.[6][8]
Materials:
-
MYC-driven cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
JQ-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of JQ-1 in complete medium. A typical concentration range is 0.01 µM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of JQ-1 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 120 hours) at 37°C in a humidified incubator with 5% CO2.[8]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term effect of JQ-1 on the proliferative capacity of single cells.[3]
Materials:
-
MYC-driven cancer cell line
-
Complete cell culture medium
-
6-well plates
-
JQ-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet or Giemsa stain
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JQ-1 (e.g., 0.1, 0.2, 0.5 µM) or a vehicle control.[3]
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared JQ-1 or vehicle control every 3-4 days.[3]
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 15-30 minutes at room temperature.[3]
-
Stain the colonies with Crystal Violet or Giemsa stain for 20-30 minutes at room temperature.[3]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) manually or using an automated colony counter.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following JQ-1 treatment using propidium (B1200493) iodide (PI) staining.[6][8]
Materials:
-
MYC-driven cancer cells
-
6-well plates
-
JQ-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of JQ-1 or vehicle control for a specified time (e.g., 24, 48, or 72 hours).[8]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[6][15]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting apoptosis induced by JQ-1 using Annexin V and Propidium Iodide staining followed by flow cytometry.[8][9][16]
Materials:
-
MYC-driven cancer cells
-
JQ-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with JQ-1 or vehicle control for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[16]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol allows for the investigation of BRD4 occupancy at the MYC gene locus and how it is affected by JQ-1.[2][18][19]
Materials:
-
MYC-driven cancer cells
-
JQ-1 (solubilized in DMSO)
-
Vehicle control (DMSO)
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (B1666218) (to quench crosslinking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-BRD4 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the MYC promoter/enhancer regions
-
qPCR reagents and instrument
Procedure:
-
Treat cells with JQ-1 (e.g., 1 µM) or vehicle control for a short duration (e.g., 2 hours).[19]
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or a control IgG.
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for the MYC promoter or enhancer regions to quantify the amount of immunoprecipitated DNA. Results are typically expressed as a percentage of input.
Conclusion
JQ-1 is an invaluable tool for studying the role of MYC in cancer. Its ability to specifically inhibit BET proteins and consequently downregulate MYC transcription provides a powerful method to probe the downstream effects of MYC loss in a controlled manner. The protocols provided herein offer a starting point for researchers to investigate the efficacy and mechanism of JQ-1 in their specific MYC-driven cancer models. Careful optimization of concentrations and treatment times will be necessary for each cell line and experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BET-bromodomain inhibition of MYC-amplified medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Protocol [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JQ-1 (Carboxylic Acid) Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively using JQ-1 (carboxylic acid) in their experiments, with a focus on overcoming common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is JQ-1 (carboxylic acid) and what is its primary mechanism of action?
A1: JQ-1 (carboxylic acid) is a derivative of the potent BET (Bromodomain and Extra-Terminal domain) inhibitor, (+)-JQ1.[1] It functions by competitively binding to the acetyl-lysine recognition pockets of BET bromodomain proteins, particularly BRD4.[2] This action displaces BRD4 from chromatin, leading to the downregulation of target genes, most notably the proto-oncogene c-Myc.[3][4] By inhibiting the transcription of key oncogenes, JQ-1 (carboxylic acid) can induce cell cycle arrest and apoptosis in cancer cells.[3] It is also frequently used as a precursor for the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1][5]
Q2: What are the recommended solvents for dissolving JQ-1 (carboxylic acid)?
A2: JQ-1 (carboxylic acid) is highly soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[5] It is practically insoluble in water.[5] For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO.
Q3: How should I store JQ-1 (carboxylic acid) powder and stock solutions?
A3:
-
Powder: Store the solid form of JQ-1 (carboxylic acid) at -20°C for long-term storage (up to 3 years).[5]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles and store them at -80°C for up to 1 year.[5] Some suppliers suggest that storage at -20°C is suitable for up to one month.[5]
Data Presentation: Solubility of JQ-1 (Carboxylic Acid)
The following table summarizes the reported solubility of JQ-1 (carboxylic acid) in common laboratory solvents. Please note that solubility can vary slightly between different batches and suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 | 5 | Clear solution reported by one supplier. |
| 80 | 199.56 | Use fresh, non-hygroscopic DMSO for best results.[5] | |
| 125 | 311.81 | May require ultrasonication and warming to 60°C.[1] | |
| 155 | 386.65 | Sonication is recommended.[6] | |
| Ethanol | 12.5 | 31.18 | Sonication is recommended.[6] |
| Soluble to 100 mM | ~40.09 | As reported by one supplier. | |
| Water | Insoluble | Insoluble | [5] |
Troubleshooting Guide: Solubility Issues in Cell-Based Assays
Q4: I observed precipitation when I diluted my JQ-1 (carboxylic acid) DMSO stock solution into my cell culture medium. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The following troubleshooting workflow and experimental protocols will guide you in resolving this problem.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Preparation of JQ-1 (Carboxylic Acid) Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of JQ-1 (carboxylic acid) in DMSO.
Materials:
-
JQ-1 (carboxylic acid) powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Allow the JQ-1 (carboxylic acid) powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of JQ-1 (carboxylic acid) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed water can reduce the solubility of the compound.[5]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.[6] Gentle warming in a 37°C water bath can also be applied.[1]
-
Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
JQ-1 (carboxylic acid) DMSO stock solution
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the JQ-1 (carboxylic acid) DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Method A: Direct Dilution (for lower final concentrations)
-
For very low final concentrations (e.g., <1 µM), you may be able to directly dilute the stock solution.
-
Add the cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the small volume of the DMSO stock solution drop-wise into the center of the vortex. This rapid mixing helps to disperse the compound quickly.
-
-
Method B: Serial Dilution (recommended for higher final concentrations)
-
Perform an intermediate dilution of your high-concentration stock into pre-warmed medium. For example, dilute a 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Use this intermediate solution to make your final dilutions. This gradual decrease in DMSO concentration can prevent the compound from crashing out of solution.
-
-
After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If observed, try a lower final concentration.
-
It is best practice to prepare working solutions fresh for each experiment and not to store them for extended periods.[7]
Protocol 3: Determining the Maximum Soluble Concentration in Your Medium
Objective: To empirically determine the highest concentration of JQ-1 (carboxylic acid) that remains soluble in your specific cell culture medium.
Materials:
-
JQ-1 (carboxylic acid) DMSO stock solution
-
Your specific complete cell culture medium
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare a serial dilution of your JQ-1 (carboxylic acid) DMSO stock in DMSO (e.g., 2-fold dilutions).
-
In a 96-well plate, add a fixed volume of your complete cell culture medium to each well (e.g., 198 µL).
-
Add a small, constant volume of each DMSO dilution to the corresponding wells (e.g., 2 µL), ensuring the final DMSO concentration is consistent across all wells and below the toxic threshold for your cells (typically <0.5%).
-
Include a control well with medium and DMSO only.
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2-4 hours).
-
Visually inspect the wells for any signs of precipitation.
-
For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates light scattering due to precipitate formation.[8]
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Mechanism of Action: Signaling Pathway
JQ-1 (carboxylic acid) exerts its effects by inhibiting the BRD4 protein, which is a key regulator of gene transcription. This inhibition leads to the downregulation of the c-Myc oncogene and its downstream targets, ultimately affecting cell proliferation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing JQ-1 (Carboxylic Acid) Working Concentration
Welcome to the technical support center for JQ-1 (carboxylic acid). This guide provides researchers, scientists, and drug development professionals with comprehensive information to effectively determine and optimize the working concentration of JQ-1 (carboxylic acid) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is JQ-1 (carboxylic acid) and how does it work?
A1: JQ-1 (carboxylic acid) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[1][2][3] It functions by competitively binding to the acetyl-lysine recognition pockets of bromodomains, thereby displacing BET proteins from chromatin.[4][5] This prevents the transcription of key oncogenes, most notably c-Myc, leading to cell cycle arrest, senescence, and apoptosis in various cancer cells.[5][6][7][8] The carboxylic acid functional group makes this version of JQ-1 suitable for conjugation, for example, in the development of PROTACs (Proteolysis Targeting Chimeras).[1][9][]
Q2: What is a typical starting concentration range for JQ-1 (carboxylic acid) in cell culture?
A2: A typical starting concentration for JQ-1 in cell culture experiments ranges from the sub-micromolar to the low micromolar (e.g., 100 nM to 5 µM).[11][12] However, the optimal concentration is highly cell-line dependent. For instance, some lung adenocarcinoma cell lines are sensitive to JQ-1 with IC50 values ranging from 0.42 to 4.19 µM, while others are resistant with IC50 values greater than 10 µM.[11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I incubate my cells with JQ-1 (carboxylic acid)?
A3: Incubation times can vary depending on the assay. For cell viability assays, a 48 to 72-hour incubation is common.[2][11] For assessing downstream effects on protein or mRNA levels, shorter incubation times may be sufficient. For example, changes in c-Myc protein levels can be observed in as little as 6 hours.[11]
Q4: How should I prepare and store JQ-1 (carboxylic acid) stock solutions?
A4: JQ-1 (carboxylic acid) is typically soluble in DMSO, methanol, and ethanol.[] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO (e.g., 10-80 mg/mL).[2][9] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9] Store the powder at -20°C for up to 3 years and stock solutions in solvent at -80°C for up to 1 year or -20°C for up to 1 month.[9]
Q5: What is the difference between (+)-JQ-1 and (-)-JQ-1?
A5: (+)-JQ-1 is the active enantiomer that potently inhibits BET bromodomains. In contrast, (R)-(-)-JQ1 is the inactive enantiomer and serves as a negative control in experiments to demonstrate that the observed effects are due to specific BET inhibition. JQ-1 (carboxylic acid) is a derivative of the active (+)-JQ-1.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity observed | Incorrect enantiomer used: The inactive (-)-JQ-1 enantiomer was used instead of the active (+)-JQ-1 form. | Ensure you are using (+)-JQ-1 (carboxylic acid). |
| Compound degradation: Improper storage of the compound or stock solution. | Prepare fresh stock solutions from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal concentration: The concentration used is too low for the specific cell line. | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the IC50 value for your cell line. | |
| Cell line resistance: The cell line may be inherently resistant to BET inhibitors. | Consider using a different cell line known to be sensitive to JQ-1. Investigate potential resistance mechanisms. | |
| High cell toxicity/off-target effects | Concentration is too high: The concentration used is excessively high, leading to non-specific effects. | Lower the concentration. Stick to the determined IC50 range for your primary assays. |
| Prolonged incubation time: Extended exposure may lead to toxicity. | Optimize the incubation time. For some assays, shorter time points may be sufficient to observe the desired effect. | |
| Inconsistent results | Inconsistent cell seeding density: Variation in cell numbers can affect the outcome of viability and other assays. | Ensure consistent cell seeding density across all wells and experiments. |
| Variability in drug preparation: Inconsistent dilution of the stock solution. | Prepare fresh dilutions for each experiment from a validated stock solution. |
Data Presentation
Table 1: IC50 Values of JQ-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| H2170 | Lung Adenocarcinoma | 0.42 | 72 |
| H2030 | Lung Adenocarcinoma | 0.44 | 72 |
| H23 | Lung Adenocarcinoma | 1.26 | 72 |
| H1975 | Lung Adenocarcinoma | 4.19 | 72 |
| A549 | Non-Small Cell Lung Carcinoma | >10 | 72 |
| H460 | Large Cell Carcinoma | >10 | 72 |
| DV90 | Non-Small Cell Lung Carcinoma | ~1.0 | 72 |
| H1373 | Non-Small Cell Lung Carcinoma | ~1.0 | 72 |
| NMC 11060 | NUT Midline Carcinoma | ~0.5 | 48 |
Data compiled from multiple sources.[2][11][13] The sensitivity to JQ-1 can vary significantly between different cell lines.
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is a general guideline for determining the IC50 of JQ-1 (carboxylic acid).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of JQ-1 (carboxylic acid) in culture medium. A typical concentration range to test is 0.01 µM to 20 µM. Include a DMSO-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to calculate the IC50 value using a non-linear regression model.
Western Blot for c-Myc Downregulation
This protocol assesses the on-target effect of JQ-1 by measuring the protein levels of its key downstream target, c-Myc.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with JQ-1 (carboxylic acid) at the desired concentration (e.g., 1X and 5X the IC50) and a DMSO control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-Myc overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
RT-qPCR for MYC Gene Expression
This protocol measures the effect of JQ-1 on the transcript levels of the MYC gene.
-
Cell Treatment: Treat cells as described in the Western Blot protocol (Step 1).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MYC expression in JQ-1 treated samples compared to the DMSO control.
Visualizations
Caption: JQ-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 11. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
JQ-1 (carboxylic acid) stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JQ-1 (carboxylic acid), a potent BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store JQ-1 (carboxylic acid) powder?
A1: JQ-1 (carboxylic acid) powder is most stable when stored under desiccated conditions. For long-term storage, it is recommended to keep the solid powder at -20°C, which can preserve its integrity for up to three years.[1] Storage at 4°C is also an option for shorter periods, providing stability for up to two years.[1]
Q2: How should I prepare and store JQ-1 (carboxylic acid) stock solutions?
A2: JQ-1 (carboxylic acid) is soluble in DMSO and ethanol, with concentrations of up to 100 mM being achievable.[2] For stock solutions, dissolving the compound in high-quality, anhydrous DMSO is a common practice. Once in solution, it is crucial to aliquot the stock into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to decomposition.[3][4] Store these aliquots at -80°C for long-term stability of up to two years, or at -20°C for up to one year.[1][5]
Q3: Can I store JQ-1 (carboxylic acid) solutions at room temperature?
A3: It is not recommended to store JQ-1 (carboxylic acid) solutions at room temperature for extended periods. While the compound is stable for ambient temperature shipping, solutions should be prepared fresh for daily use if possible.[2] If storage of solutions is necessary, it should be at -20°C or -80°C.[1][2][5]
Q4: What are the known degradation pathways for JQ-1?
A4: The primary characterized degradation pathway for JQ-1 is through metabolism by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[6][7] This metabolic process can lead to the formation of various hydroxylated and de-tert-butylated metabolites.[7][8] While specific degradation pathways for the carboxylic acid derivative under various experimental conditions (e.g., pH, light exposure) are less detailed in the literature, it is a good practice to protect the compound from light and extreme pH conditions. Additionally, JQ-1 has been shown to facilitate the proteasomal degradation of certain proteins, a mechanism that is distinct from its own chemical degradation.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C under desiccation. For solutions, use aliquots stored at -80°C to avoid freeze-thaw cycles. Prepare working solutions fresh from a stock solution on the day of the experiment.[1][4][5] |
| Loss of compound potency | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials immediately after preparation to minimize freeze-thaw events.[3][4] |
| Extended storage of diluted working solutions. | Prepare working solutions fresh for each experiment. If short-term storage is necessary, keep them at -20°C for no longer than one month.[2] | |
| Precipitate formation in the stock solution upon thawing | Low-quality DMSO or moisture absorption. | Use high-quality, anhydrous DMSO for preparing stock solutions.[12] Ensure the solution is fully equilibrated to room temperature and vortexed to ensure it is precipitate-free before use.[2] |
Quantitative Data Summary
Table 1: Storage Conditions and Stability of JQ-1 and its Carboxylic Acid Derivative
| Form | Solvent | Storage Temperature | Duration of Stability | Citations |
| JQ-1 (Carboxylic Acid) Powder | - | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | ||
| JQ-1 (Carboxylic Acid) Solution | DMSO/Ethanol | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | ||
| (+)-JQ1 Lyophilized Powder | - | Room Temperature (desiccated) | 24 months | [3] |
| (+)-JQ1 Solution | DMSO | -20°C | Up to 2 months | [3] |
| -80°C | 1 year | [5] | ||
| -20°C | 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of JQ-1 (Carboxylic Acid) Stock Solution
-
Materials: JQ-1 (carboxylic acid) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the JQ-1 (carboxylic acid) powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary. e. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of JQ-1 (Carboxylic Acid) Stability by HPLC
-
Objective: To determine the stability of JQ-1 (carboxylic acid) under specific conditions (e.g., temperature, pH, light exposure).
-
Methodology: a. Prepare a stock solution of JQ-1 (carboxylic acid) in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to a working concentration in the desired buffer or media for the stability test. c. Divide the working solution into different conditions (e.g., storage at 4°C, room temperature, 37°C; exposure to UV light). d. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition. e. Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase. f. Monitor the peak area of the parent JQ-1 (carboxylic acid) compound and any new peaks that may indicate degradation products. g. Calculate the percentage of the remaining JQ-1 (carboxylic acid) at each time point relative to the initial time point (t=0) to determine the degradation rate.
Visualizations
Caption: JQ-1 signaling pathway inhibiting BRD4 and downstream gene expression.
Caption: A typical experimental workflow for in vitro studies using JQ-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 3. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 4. scribd.com [scribd.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
preventing JQ-1 (carboxylic acid) precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of JQ-1 (carboxylic acid) in cell culture media.
FAQs and Troubleshooting Guides
This section addresses common issues encountered when working with JQ-1 (carboxylic acid) in experimental settings.
Q1: My JQ-1 (carboxylic acid) precipitated after I added it to my cell culture medium. What is the cause?
A1: JQ-1 (carboxylic acid) has low solubility in aqueous solutions like cell culture media. Precipitation commonly occurs due to:
-
High Final Concentration: Exceeding the solubility limit of JQ-1 (carboxylic acid) in the final volume of your cell culture medium.
-
Improper Dilution: Directly adding a highly concentrated DMSO stock solution to the aqueous medium can cause the compound to "crash out" of solution.
-
Low Temperature: Media stored at cooler temperatures can decrease the solubility of the compound.
-
Interaction with Media Components: The complex mixture of salts, amino acids, and other components in cell culture media can sometimes interact with JQ-1 (carboxylic acid) and reduce its solubility.
Q2: How can I prevent JQ-1 (carboxylic acid) from precipitating in my cell culture experiments?
A2: To prevent precipitation, it is crucial to follow a proper solubilization and dilution protocol. Here are some recommended strategies:
-
Prepare a High-Concentration Stock Solution in an Appropriate Solvent: JQ-1 (carboxylic acid) is readily soluble in 100% DMSO.[1][] Prepare a high-concentration stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
-
Perform Serial Dilutions: Do not add the concentrated DMSO stock directly to your final culture volume. Instead, perform one or more intermediate dilution steps. A common technique is to first dilute the DMSO stock into a small volume of complete medium (containing serum) or phosphate-buffered saline (PBS) before adding it to the final culture.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3]
-
Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the JQ-1 (carboxylic acid) solution.
-
Proper Mixing: When adding the JQ-1 (carboxylic acid) solution to the final culture volume, ensure gentle but thorough mixing to facilitate its dispersion.
Q3: What is the recommended procedure for preparing a working solution of JQ-1 (carboxylic acid) in cell culture media?
A3: Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section of this guide.
Q4: Can I use co-solvents to improve the solubility of JQ-1 (carboxylic acid) in my cell culture medium?
A4: While co-solvents like PEG300 and Tween-80 are used for in vivo formulations, their use in cell culture should be approached with caution as they can have effects on cell physiology.[4][5] For cell-based assays, optimizing the dilution of a DMSO stock is the preferred method. If you are still experiencing precipitation, you might consider using a small amount of a biocompatible surfactant like Pluronic F-68, which has been shown to improve the solubility of hydrophobic compounds in cell culture with minimal cytotoxicity at low concentrations.[6][7][8]
Q5: Does the presence of serum in the cell culture medium affect the solubility of JQ-1 (carboxylic acid)?
A5: Yes, the protein components of fetal bovine serum (FBS), such as albumin, can help to solubilize hydrophobic compounds. Therefore, it is recommended to perform the initial dilution of your JQ-1 (carboxylic acid) stock in complete medium containing serum before further diluting to the final concentration.
Data Presentation
Table 1: Solubility of JQ-1 (Carboxylic Acid) in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 2 mg/mL to 155 mg/mL | [1][5] |
| Ethanol | ~12.5 mg/mL (Sonication recommended) | [5] |
| Water | Insoluble | [1] |
| DMF | 20 mg/mL | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Note: Solubility can vary between different batches and suppliers. It is always recommended to perform a small-scale test to confirm solubility.
Experimental Protocols
Protocol 1: Preparation of JQ-1 (Carboxylic Acid) Stock and Working Solutions for Cell Culture
Materials:
-
JQ-1 (carboxylic acid) powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Allow the JQ-1 (carboxylic acid) powder to equilibrate to room temperature before opening the vial.
-
Aseptically weigh out the required amount of JQ-1 (carboxylic acid) powder.
-
Dissolve the powder in the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. For example, for a molecular weight of 400.88 g/mol , dissolve 4.01 mg in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
-
Preparation of Working Solutions in Cell Culture Medium (Example for a final concentration of 1 µM):
-
Step 2a: Intermediate Dilution (Recommended):
-
Thaw an aliquot of the 10 mM JQ-1 (carboxylic acid) stock solution.
-
In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium (containing serum). This will give you a 100 µM intermediate solution. Mix gently by pipetting.
-
-
Step 2b: Final Dilution:
-
Add the required volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 1 µM in 1 mL of media, add 10 µL of the 100 µM intermediate solution.
-
Gently swirl the culture plate or tube to ensure even distribution of the compound.
-
-
Note: The final DMSO concentration in this example would be 0.01%. Always calculate the final DMSO concentration and include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: JQ-1 inhibits BRD4 binding to acetylated histones, downregulating c-Myc transcription.
Experimental Workflow Diagram
Caption: Recommended workflow for preparing JQ-1 (carboxylic acid) working solutions.
Logical Relationship Diagram
Caption: Key factors influencing the solubility of JQ-1 (carboxylic acid) in cell culture.
References
- 1. selleckchem.com [selleckchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
JQ-1 (carboxylic acid) off-target effects and mitigation
Welcome to the technical support center for JQ-1 (carboxylic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is JQ-1 (carboxylic acid) and what is its primary molecular target?
A1: JQ-1 is a potent, cell-permeable small molecule inhibitor belonging to the thienotriazolodiazepine class.[1] Its primary targets are the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] JQ-1 functions by competitively binding to the acetyl-lysine recognition pockets (bromodomains) of these proteins, thereby displacing them from chromatin and inhibiting the transcription of key oncogenes like c-MYC.[1][3] The (+)-JQ1 enantiomer is the active form. The carboxylic acid derivative, (+)-JQ1 carboxylic acid, provides a functional handle for conjugation, making it a common precursor for developing Proteolysis Targeting Chimeras (PROTACs).[4][5][6]
Q2: What is the recommended negative control for experiments involving JQ-1?
A2: The recommended negative control is (-)-JQ1, which is the inactive (R)-enantiomer of the active (+)-JQ1 compound.[7] This molecule is ideal because it shares the same physicochemical properties as (+)-JQ1 but exhibits no significant interaction with BET bromodomains (IC50 for BRD4(1) > 10,000 nM).[3][8][9] Using (-)-JQ1 allows researchers to distinguish between biological effects caused by specific BET inhibition versus those arising from the chemical scaffold itself (off-target effects).
Q3: What are the known off-target effects of JQ-1?
A3: While highly selective for the BET family over other bromodomains, JQ-1 has several documented off-target activities:
-
Pregnane X Receptor (PXR) Activation: Both the active (+)-JQ1 and the inactive (-)-JQ1 enantiomer can bind to and activate PXR, a nuclear receptor that regulates the expression of drug-metabolizing enzymes like CYP3A4.[10]
-
FOXA1 Inhibition: In prostate cancer models, JQ-1 has been shown to promote cell invasion through a BET-independent mechanism involving the inactivation of the pioneer transcription factor FOXA1.[11]
-
p300 Bromodomain Interaction: JQ-1 can interact with the bromodomain of the histone acetyltransferase p300, impairing its acetyltransferase activity.[12]
-
Centromere "Molecular Glue": JQ-1 can promote an increased association of BRD4 with centromeres, an effect independent of its canonical function in transcription.[13]
Q4: I am observing a similar cellular phenotype with both (+)-JQ1 and the negative control, (-)-JQ1. What could be the cause?
A4: This scenario strongly suggests an off-target effect that is independent of BET bromodomain inhibition. A primary candidate for this shared activity is the activation of the Pregnane X Receptor (PXR), as both (+)-JQ1 and (-)-JQ1 are known to be PXR agonists with equal efficiency.[10] This highlights a limitation of using (-)-JQ1 as a negative control and underscores the importance of validating key findings through alternative methods, such as genetic knockdown of the intended target (e.g., BRD4).
Troubleshooting Guide
Problem: My experimental results with JQ-1 are unexpected, or I suspect they may be due to an off-target effect.
This workflow provides a logical sequence of experiments to validate your findings and mitigate potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the binding affinity and activity of JQ-1.
Table 1: Binding Affinity & Potency of JQ-1 Enantiomers against BET Bromodomains
| Compound | Target | Assay Type | Value (nM) | Reference(s) |
| (+)-JQ1 (Active) | BRD4 (BD1) | IC50 | 77 | [3][14] |
| BRD4 (BD2) | IC50 | 33 | [3][14] | |
| BRD4 (BD1) | Kd | ~50 | [3] | |
| BRD4 (BD2) | Kd | ~90 | [3] | |
| (-)-JQ1 (Inactive) | BRD4 (BD1) | IC50 | >10,000 | [3][9] |
| Any BET Bromodomain | Binding | No significant interaction | [7] |
Table 2: Summary of Known On-Target vs. Off-Target Activities
| Target/Pathway | (+)-JQ1 Activity | (-)-JQ1 Activity | Effect Type | Reference(s) |
| BET Bromodomains | Potent Inhibitor | Inactive | On-Target | [3] |
| PXR | Agonist | Agonist | Off-Target | [10] |
| FOXA1 | Inhibitor | Not Reported | Off-Target | [11] |
| p300 Acetyltransferase | Inhibitor | Little to no impact | Off-Target | [12] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for BRD4 Target Engagement
This protocol is used to verify that JQ-1 is binding to its intended target, BRD4, within intact cells by measuring changes in the protein's thermal stability.[15][16]
Objective: To determine if JQ-1 treatment increases the thermal stability of BRD4, confirming target engagement.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
(+)-JQ1 and DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermocycler
-
Microcentrifuge
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against BRD4
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of (+)-JQ1 or an equivalent volume of DMSO. Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C. Include an unheated control sample.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western Blot using an anti-BRD4 antibody.
-
Analysis: Quantify the band intensities for BRD4 at each temperature for both the JQ-1 treated and DMSO-treated samples. Plot the relative amount of soluble BRD4 as a function of temperature. A shift of the melting curve to a higher temperature in the JQ-1 treated samples indicates protein stabilization and confirms target engagement.
Protocol 2: Dose-Response Assay to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of JQ-1 on the proliferation of a specific cell line.[17]
Objective: To find the concentration of JQ-1 that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
(+)-JQ1 stock solution
-
MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) reagent
-
MTT lysis buffer (e.g., 50% DMF, 20% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of (+)-JQ1 in culture medium. A typical range might be from 1 nM to 10 µM. Include a vehicle-only (DMSO) control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of JQ-1.
-
Incubation: Incubate the plate for a defined period (e.g., 72-96 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Lysis: Add MTT lysis buffer to each well to dissolve the formazan crystals. Incubate overnight.
-
Measurement: Measure the absorbance of each well using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized viability against the log of the JQ-1 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing On-Target vs. Off-Target Logic
Understanding the logic behind using an inactive control is fundamental to interpreting JQ-1 experiments.
References
- 1. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 2. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (-)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. endothelin-1.com [endothelin-1.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JQ1, a bromodomain inhibitor, suppresses Th17 effectors by blocking p300‐mediated acetylation of RORγt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving JQ-1 (Carboxylic Acid) Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on overcoming the cell permeability challenges associated with JQ-1 (carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of JQ-1 (carboxylic acid) typically low?
A1: The low cell permeability of JQ-1 (carboxylic acid) is primarily due to the presence of the carboxyl group (-COOH). At physiological pH, this group is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This charge significantly increases the molecule's polarity and hinders its ability to passively diffuse across the nonpolar, lipid-rich cell membrane.
Q2: What is the most effective and common strategy to improve the cell permeability of JQ-1 (carboxylic acid)?
A2: The most common and effective strategy is the prodrug approach , specifically through esterification .[1][2] By converting the polar carboxylic acid into a less polar ester, the molecule's lipophilicity is increased, facilitating its passage across the cell membrane. The widely used, potent BET inhibitor (+)-JQ1 is the tert-butyl ester prodrug of JQ-1 (carboxylic acid).[3]
Q3: How does converting JQ-1 (carboxylic acid) to an ester improve its cellular activity?
A3: An ester derivative acts as a temporary mask for the charged carboxyl group. This uncharged, more lipophilic prodrug can readily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active JQ-1 (carboxylic acid) in the cytoplasm, where it can then translocate to the nucleus and bind to its target, BRD4.[4]
Q4: What is a PAMPA assay and how is it used to assess permeability?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method used to predict passive membrane permeability. It uses a filter plate coated with an artificial lipid membrane that separates a donor well (containing the compound) from an acceptor well. The rate at which the compound diffuses from the donor to the acceptor well is measured to determine its permeability coefficient (Pe), providing a reliable estimate of its ability to cross cell membranes passively.[5]
Q5: Besides esterification, are there other strategies to enhance the cellular uptake of JQ-1?
A5: Yes, other formulation strategies can be employed. One promising approach is the use of nanocarriers, such as nanoparticles made from poly-lactic-co-glycolic acid (PLGA).[6] These nanoparticles can encapsulate JQ-1, protecting it from degradation and facilitating its entry into cells. This method can improve stability and create a "cargo" effect, increasing the intracellular concentration of the compound.[6]
Troubleshooting Guide
Problem: I am using JQ-1 (carboxylic acid) in my cell-based assay but observe no effect on downstream targets like c-Myc.
| Possible Cause | Recommended Solution |
| Low Cell Permeability | The charged nature of JQ-1 (carboxylic acid) prevents it from entering the cell in sufficient quantities to engage its target. |
| 1. Switch to a Permeable Form: Use the commercially available, cell-permeable tert-butyl ester form, (+)-JQ1 .[7] This is the most straightforward solution. | |
| 2. Synthesize a Prodrug: If you require a different ester, you can synthesize an ester prodrug of your JQ-1 (carboxylic acid). Methyl or ethyl esters are common alternatives. | |
| 3. Verify Target Engagement: After switching to a permeable form, confirm that it is binding to BRD4 inside the cell using an assay like CETSA or FRAP.[8][9] |
Problem: My custom-synthesized JQ-1 ester prodrug shows poor activity in cellular assays despite having good in vitro potency.
| Possible Cause | Recommended Solution |
| Insufficient Permeability | The chosen ester group may not have sufficiently increased lipophilicity, or the overall molecule (e.g., in a PROTAC context) is still too large and polar. |
| 1. Assess Permeability: Quantitatively measure the permeability of your compound using a PAMPA assay .[5] Compare the results to a known permeable compound like (+)-JQ1. | |
| 2. Optimize Lipophilicity: Synthesize esters with different alkyl chains to find an optimal balance between lipophilicity and aqueous solubility.[4] | |
| Cellular Efflux | The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp). |
| 1. Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors to see if cellular activity is restored. | |
| Low Intracellular Conversion | The cell line used may have low intracellular esterase activity, preventing the prodrug from being converted to the active carboxylic acid form. |
| 1. Measure Esterase Activity: Assess the general esterase activity in your cell line lysate. | |
| 2. Monitor Conversion: Use LC-MS analysis of cell lysates to directly measure the conversion of the ester prodrug to the carboxylic acid over time. |
Quantitative Data Summary
The following table summarizes permeability data for JQ1-based PROTACs, demonstrating how substituting an amide linker with an ester linker significantly improves permeability. This principle also applies to the parent JQ-1 molecule.
| Compound ID | Linker Type | ALogP | PAMPA Pₑ (x 10⁻⁶ cm/s) | Relative Permeability Improvement |
| MZ1 (21) | Amide | 3.5 | < 0.1 | - |
| Ester MZ1 (25) | Ester | 4.1 | 1.0 | >10-fold |
| Amide PROTAC (24) | Amide | 4.1 | < 0.1 | - |
| Ester PROTAC (28) | Ester | 4.7 | 0.6 | >6-fold |
Data adapted from studies on JQ1-based PROTACs.[5] ALogP is a measure of lipophilicity. Pₑ is the apparent permeability coefficient.
Experimental Protocols
Protocol 1: General Procedure for Esterification of JQ-1 (Carboxylic Acid)
This protocol describes a general method to convert JQ-1 (carboxylic acid) into its methyl ester prodrug.
-
Acid Chloride Formation:
-
Dissolve JQ-1 (carboxylic acid) (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (15 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature and monitor the conversion to the acid chloride by LC-MS. To monitor, take a small aliquot, quench it with methanol, and look for the mass of the corresponding methyl ester.[5]
-
-
Ester Formation:
-
Once the acid chloride formation is complete, carefully remove the excess SOCl₂ and DCM under reduced pressure.
-
Re-dissolve the crude acid chloride in anhydrous DCM.
-
Add the desired alcohol (e.g., methanol, for the methyl ester) (excess, >10 equivalents) and a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain the pure ester prodrug.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Donor Plate: Dissolve the test compound (e.g., JQ-1 ester) in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor filter plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer, optionally containing a solubility enhancer.
-
Assemble Sandwich: Carefully place the donor filter plate onto the acceptor plate, ensuring the lipid-coated filter membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Analysis: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Pₑ) using the concentrations and known parameters of the assay system.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either the vehicle control or your test compound (e.g., (+)-JQ1) at various concentrations for a defined period (e.g., 1-2 hours).
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separate Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Analyze Supernatant: Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detect Target Protein: Analyze the amount of soluble BRD4 in the supernatant using Western blotting or another protein detection method. A compound that binds and stabilizes BRD4 will result in more soluble protein at higher temperatures compared to the vehicle control.[9]
Visualizations
Caption: A logical workflow for addressing and solving the low cell permeability of JQ-1 (carboxylic acid).
Caption: The mechanism by which an ester prodrug facilitates the intracellular delivery of active JQ-1.
Caption: JQ-1 competitively binds to BRD4, displacing it from chromatin and inhibiting oncogene transcription.[10][11]
References
- 1. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 - Wikipedia [en.wikipedia.org]
- 4. sites.rutgers.edu [sites.rutgers.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 8. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET bromodomain inhibitor (JQ1) and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
JQ-1 (Carboxylic Acid) Dose-Response Curve Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting dose-response curve analysis using the BET bromodomain inhibitor, JQ-1 (carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is JQ-1 (carboxylic acid) and what is its primary mechanism of action?
A1: JQ-1 (carboxylic acid) is a derivative of (+)-JQ1, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1][2] Its primary mechanism involves competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, which displaces these proteins from chromatin.[3][4][5] This displacement leads to the downregulation of key oncogenes, most notably c-Myc, resulting in suppressed cancer cell proliferation, cell cycle arrest, and induction of apoptosis.[3][4][6][7][8][9]
Q2: What is the purpose of the carboxylic acid functional group on JQ-1?
A2: The carboxylic acid group serves as a chemical handle, making JQ-1 (carboxylic acid) a versatile precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are designed to induce the degradation of specific target proteins, such as BRD4.
Q3: What are the typical storage and solubility guidelines for JQ-1 (carboxylic acid)?
A3: For long-term storage, JQ-1 (carboxylic acid) powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be stored at -80°C to maintain stability. JQ-1 is highly soluble in organic solvents like DMSO and ethanol. However, it has low aqueous solubility, which is a critical consideration when preparing working dilutions in cell culture media.
Q4: What are the expected cellular effects of JQ-1 treatment?
A4: Treatment with JQ-1 typically leads to a dose-dependent inhibition of cell proliferation.[10] Other common effects include G1 phase cell cycle arrest and the induction of apoptosis.[3][5][6][10][11][12] Morphological changes characteristic of apoptosis, such as cells shrinking, rounding, and detaching from the culture plate, may be observed.[10]
Quantitative Data: JQ-1 Potency in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of JQ-1 can vary significantly depending on the cell line and the duration of treatment. The following table summarizes reported IC50 values for the parent compound, (+)-JQ1, which provides a reference for expected potency.
| Cell Line Type | Specific Cell Line | IC50 (nM) | Reference |
| Multiple Myeloma | MM.1S | ~500 | [4] |
| NUT Midline Carcinoma | NMC | Not specified, but potent | [13] |
| Leukemia | Various | Not specified, but potent | [13] |
| Bladder Cancer | Various | Not specified, but potent | [13] |
| Oral Squamous Cell Carcinoma | Cal27 | Dose-dependent inhibition observed at 100, 500, and 1000 nM | [10] |
| Ovarian Cancer | Hey | Dose-dependent inhibition observed up to 1000 nM | [6] |
| Ovarian Cancer | SKOV3 | Dose-dependent inhibition observed up to 1000 nM | [6] |
| Glioma Stem Cells | CSC2078 | Dose-dependent inhibition | [11] |
| Ewing Sarcoma | Various | Dose-dependent inhibition | [12] |
| Endometrial Cancer | HEC-1A, Ishikawa | Sensitive to JQ1 | [9] |
Experimental Protocols
Detailed Protocol for JQ-1 Dose-Response Curve Analysis using MTT Assay
This protocol outlines a standard procedure for determining the dose-response relationship of JQ-1 (carboxylic acid) on cell viability.
Materials:
-
JQ-1 (carboxylic acid) powder
-
Anhydrous DMSO
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of JQ-1 (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
JQ-1 Dilution and Treatment:
-
Prepare a series of JQ-1 dilutions from the stock solution in complete culture medium. A common approach is to perform serial dilutions.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of JQ-1. Include wells with medium and vehicle (DMSO) only as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the JQ-1 concentration to generate a dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of JQ-1 in culture medium | Low aqueous solubility of JQ-1. High final concentration of JQ-1. Rapid dilution of DMSO stock into aqueous medium. | Pre-warm the culture medium to 37°C before adding the JQ-1 solution. Perform a stepwise dilution: first dilute the DMSO stock in a small volume of medium, mix well, and then add this to the final volume. Ensure the final DMSO concentration remains low (≤ 0.5%). |
| Flat or no dose-response curve | Inactive compound. Incorrect concentration range (too low). Cell line is resistant to JQ-1. Insufficient incubation time. | Verify the activity of the JQ-1 stock. Test a broader range of concentrations, including higher doses. Confirm the sensitivity of your cell line to BET inhibitors from the literature. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High variability between replicate wells | Inconsistent cell seeding. Pipetting errors during dilution or reagent addition. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unusual or non-sigmoidal dose-response curve | Off-target effects of JQ-1 at high concentrations. Complex biological response to the compound. Experimental artifact. | Carefully re-examine the raw data for outliers. Consider if the observed effect could be due to cellular mechanisms other than direct inhibition of proliferation (e.g., induction of differentiation). If the curve is biphasic (U-shaped), it may indicate hormesis or other complex cellular responses. |
| Observed cell death does not correlate with viability assay results | MTT assay measures metabolic activity, which may not directly correlate with cell number or apoptosis, especially if JQ-1 affects mitochondrial function. | Complement the MTT assay with a direct measure of cell number (e.g., cell counting with trypan blue exclusion) or an apoptosis-specific assay (e.g., Annexin V/PI staining). |
Visualizations
JQ-1 Mechanism of Action: Signaling Pathway
Caption: JQ-1 inhibits BRD4 from binding to acetylated histones, downregulating c-Myc transcription.
JQ-1 Experimental Workflow for Dose-Response Analysis
Caption: Workflow for JQ-1 dose-response curve analysis using an MTT assay.
Troubleshooting Logic for JQ-1 Dose-Response Experiments
Caption: A logical guide for troubleshooting common issues in JQ-1 dose-response assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
Technical Support Center: JQ-1 (Carboxylic Acid) PROTAC Synthesis
Welcome to the technical support center for JQ-1 (carboxylic acid) PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these important chemical probes and potential therapeutics.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the multi-step synthesis of JQ-1-based PROTACs, from the initial building blocks to the final purified degrader.
Issues with JQ-1 (Carboxylic Acid) Warhead Synthesis & Stability
Question: My synthesis of JQ-1 (carboxylic acid) from the parent JQ-1 ester is resulting in low yields and several impurities. What are the common pitfalls?
Answer: The hydrolysis of the tert-butyl ester of JQ-1 to its corresponding carboxylic acid is a critical first step. While seemingly straightforward, several factors can lead to poor outcomes.
-
Incomplete Hydrolysis: The tert-butyl group can be sterically hindered, requiring carefully optimized conditions for complete removal. Insufficient reaction time or inadequate acid concentration can lead to a mixture of starting material and product, complicating purification.
-
Side Reactions: The thieno-triazolo-diazepine core of JQ-1 is susceptible to degradation under harsh acidic conditions. Prolonged exposure to strong acids or high temperatures can lead to the formation of unidentified byproducts.[1][2]
-
Product Instability: JQ-1 (carboxylic acid) can be less stable than its ester precursor. It is recommended to use the acid derivative promptly after synthesis and purification, or to store it under inert gas at low temperatures (-20°C or -80°C) for long-term stability.[3]
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent overexposure to acidic conditions.
-
Choice of Acid: Trifluoroacetic acid (TFA) is commonly used for this deprotection. If degradation is observed, consider using milder acidic conditions or a different deprotection strategy.
-
Purification: Careful purification by column chromatography on silica (B1680970) gel is often necessary to isolate the pure carboxylic acid. A gradient elution system may be required to separate the product from starting material and byproducts.
-
Immediate Use: For best results, use the freshly prepared and purified JQ-1 (carboxylic acid) immediately in the subsequent linker conjugation step.
Challenges in Linker Synthesis and Functionalization
Question: I am struggling with the synthesis of my bifunctional linker. What are the key considerations and common problems?
Answer: The linker is a crucial component of the PROTAC, influencing its physicochemical properties, cell permeability, and ability to induce a productive ternary complex.[4][5] The synthesis of linkers with orthogonal functional groups for sequential conjugation can be challenging.
-
Protecting Group Strategy: A robust protecting group strategy is essential to ensure selective reaction at each end of the linker. Incomplete protection or deprotection can lead to a mixture of products that are difficult to separate.
-
Reaction Conditions: Common reactions for linker synthesis, such as alkylations and amide couplings, need to be optimized for each specific substrate to maximize yield and minimize side reactions.
-
Linker Length and Composition: The optimal linker length and composition (e.g., PEG vs. alkyl chains) is target-dependent and often requires empirical determination through the synthesis of a library of PROTACs.[4] This can be a significant synthetic bottleneck.
Troubleshooting Table: Linker Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low yield in alkylation step | Poor nucleophile/electrophile reactivity, steric hindrance. | Screen different bases and solvents. Increase reaction temperature or time with careful monitoring. Consider using a more reactive leaving group on the electrophile. |
| Mixture of products after deprotection | Incomplete deprotection, or degradation of the linker under deprotection conditions. | Optimize deprotection conditions (reagent concentration, time, temperature). Use LC-MS to identify byproducts and adjust the strategy accordingly. |
| Difficulty in purification | Similar polarity of starting materials, products, and byproducts. | Employ high-performance liquid chromatography (HPLC) for purification. Consider a "catch-and-release" strategy using solid-phase synthesis. |
Amide Coupling of JQ-1 (Carboxylic Acid) to the Linker
Question: The amide coupling reaction between JQ-1 (carboxylic acid) and my amine-functionalized linker is inefficient. How can I improve the yield?
Answer: Amide bond formation is a standard transformation, but the specific properties of JQ-1 (carboxylic acid) and the linker can impact its efficiency.
-
Steric Hindrance: The carboxylic acid group on JQ-1 is situated on a complex, three-dimensional scaffold, which can present steric challenges for the incoming amine.
-
Coupling Reagent Choice: The choice of coupling reagent and additives is critical. Not all coupling reagents are equally effective for all substrate combinations.
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the outcome of the coupling reaction.
Troubleshooting Steps:
-
Screen Coupling Reagents: If a standard coupling reagent like HATU or HBTU is giving low yields, consider trying other reagents such as COMU, T3P, or EDC/HOBt.
-
Optimize Base: The choice and stoichiometry of the base (e.g., DIPEA, triethylamine) can be critical. Ensure the base is fresh and dry.
-
Solvent Selection: Use a dry, polar aprotic solvent such as DMF or DMSO to ensure all reactants are fully dissolved.
-
Temperature and Time: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50°C) may be necessary for sterically hindered substrates. Monitor the reaction to avoid decomposition.
Synthesis and Conjugation of E3 Ligase Ligands (VHL & CRBN)
Question: I am facing difficulties in synthesizing the VHL/CRBN ligand and conjugating it to my JQ-1-linker intermediate. What are some common issues?
Answer: The synthesis of VHL and CRBN ligands can be multi-step and challenging.[6][7][8][9] Their subsequent conjugation to the JQ-1-linker fragment presents the final key challenge in PROTAC assembly.
-
VHL Ligand Synthesis: The synthesis of VHL ligands, such as derivatives of VH032, is often lengthy and can have yield-limiting steps.[6][10][11]
-
CRBN Ligand Synthesis: While generally more straightforward than VHL ligands, the synthesis of functionalized thalidomide (B1683933) or pomalidomide (B1683931) analogues can still present challenges, particularly in achieving regioselectivity during functionalization.[7][12][13]
-
Final Conjugation Step: The final coupling reaction joins two large and complex fragments. Achieving a high yield can be difficult, and purification of the final PROTAC from unreacted starting materials and byproducts is often a major hurdle.
Troubleshooting Table: E3 Ligase Ligand & Final Conjugation
| Issue | Potential Cause | Recommended Solution |
| Low yield in multi-step VHL ligand synthesis | Inefficient key steps (e.g., C-H arylation, benzonitrile (B105546) reduction).[10] | Carefully optimize each step of the published procedures. Consider alternative synthetic routes if available. Ensure high purity of intermediates. |
| Poor regioselectivity in CRBN ligand functionalization | Competing reactive sites on the glutarimide (B196013) or phthalimide (B116566) ring. | Use of protecting groups or carefully controlled reaction conditions to direct functionalization to the desired position. |
| Inefficient final amide coupling/conjugation | Steric hindrance from both large fragments. Low reactivity of the functional groups. | Screen a panel of modern coupling reagents. Consider alternative conjugation chemistries like "click chemistry" if compatible functional groups are present on the fragments.[] |
| Difficult purification of the final PROTAC | High molecular weight and lipophilicity of the PROTAC. Similar retention times of product and impurities. | Use reverse-phase HPLC for purification. Mass-directed purification can be highly effective. |
Experimental Protocols & Methodologies
Detailed experimental protocols are essential for reproducible synthesis. Below are generalized procedures for the key steps in JQ-1 (carboxylic acid) PROTAC synthesis.
Protocol 1: Synthesis of JQ-1 (Carboxylic Acid)
-
Dissolution: Dissolve (+)-JQ1 (tert-butyl ester) in a suitable solvent, typically dichloromethane (B109758) (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) dropwise to the solution at 0°C. The ratio of TFA to DCM is typically around 1:1 to 1:4.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: General Amide Coupling for PROTAC Synthesis
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (either JQ-1 (carboxylic acid) or the E3 ligase ligand-linker) in dry DMF.
-
Addition of Reagents: Add a coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Addition of Amine: Add the amine component (dissolved in a small amount of dry DMF) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using flash chromatography or preparative HPLC.
Visualizing the Synthesis Workflow
To aid in understanding the overall process, the following diagrams illustrate the key workflows and decision-making processes in JQ-1 PROTAC synthesis.
Caption: A generalized workflow for the modular synthesis of a JQ-1 based PROTAC.
Caption: A decision tree for troubleshooting inefficient amide coupling reactions.
References
- 1. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
- 2. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 11. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: JQ-1 (Carboxylic Acid) Animal Model Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JQ-1 (carboxylic acid) in animal models. The focus is on identifying, mitigating, and managing potential toxicities to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with JQ-1 and related BET inhibitors in animal models?
A1: JQ-1, as a pan-BET inhibitor, can cause a range of on-target toxicities by affecting cell proliferation and function in non-cancerous tissues. Researchers should be aware of these potential side effects.[1][2][3] Common observations are summarized in the table below.
Table 1: Summary of Reported JQ-1 Toxicities in Animal Models
| Toxicity Type | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Hematological | Mice | Leukopenia (reduced white blood cells); reduced mononucleated cells in bone marrow.[2] | [2] |
| Mice | Reduced numbers of pre-, immature, and mature B-cells; increased apoptosis in T-cells.[2] | [2] | |
| Mice | Delayed growth.[2] | [2] | |
| Neurological | Mice | Can cross the blood-brain barrier, causing molecular changes in neurons and potential memory loss.[1][4] | [1][4] |
| General/Systemic | Mice | Significant weight loss at pharmacological concentrations.[1][5] | [1][5] |
| Mice (R6/2 HD model) | Exacerbated weight loss.[6] | [6] | |
| Cardiovascular | Mice | Reduces systolic blood pressure; inhibits smooth muscle contractility (potentially an off-target effect).[7] | [7] |
| Gastrointestinal | Humans (clinical trials with similar pan-BET inhibitors) | Diarrhea, fatigue, and nausea have been reported.[1][3] |[1][3] |
Q2: How can I formulate JQ-1 (carboxylic acid) to improve solubility and minimize administration-related toxicity?
A2: Proper formulation is critical for ensuring drug delivery and minimizing local irritation or precipitation, which can cause toxicity. JQ-1 and its derivatives are hydrophobic, requiring specific vehicles for in vivo use.[5][8] Using a well-established formulation can improve safety and reproducibility.
Table 2: Common Formulations for JQ-1 Administration in Animal Studies
| Formulation Components | Route of Administration | Example Study | Citations |
|---|---|---|---|
| 5% DMSO in 5% dextrose solution | Intraperitoneal (i.p.) | Used in nude mice bearing NMC xenograft tumors at 50 mg/kg. | [8][9] |
| 10% (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in sterile water, with JQ-1 first dissolved in a minimal volume of DMSO. | Intraperitoneal (i.p.) | Used in R6/2 Huntington's disease model mice at 50 mg/kg. | [5] |
| 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | Intraperitoneal (i.p.) | A common multi-component vehicle for poorly soluble compounds. | [10] |
| Nanoparticle Encapsulation (e.g., PLGA) | Intraperitoneal (i.p.) | Shown to increase stability, reduce tumor growth more effectively than free JQ-1, and show no toxic effects at the doses used.[10][11] |[10][11] |
Q3: My animals are losing weight after JQ-1 administration. What are the potential causes and what should I do?
A3: Weight loss is a frequently reported side effect and can indicate systemic toxicity.[1][5] It is crucial to identify the cause and intervene appropriately. This troubleshooting guide can help you navigate this issue.
Q4: How can I differentiate between on-target and off-target toxicities?
A4: This is a critical question in pharmacology. For JQ-1, the biologically inactive enantiomer, (-)-JQ1, is an essential experimental control.[3][7] Since (-)-JQ1 is structurally almost identical to the active (+)-JQ1 but does not bind to BET bromodomains, any effects observed with (-)-JQ1 are likely off-target and not due to BET inhibition.[7] One study surprisingly found that (-)-JQ1 mimicked the inhibitory effect of (+)-JQ1 on vascular contractility, suggesting this specific effect is BET-independent.[7]
References
- 1. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET-inhibition by JQ1 promotes proliferation and self-renewal capacity of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JQ1 attenuates psychostimulant- but not opioid-induced conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor appears to cause memory loss in mice | MDedge [mdedge.com]
- 5. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Impact of Short-Term (+)-JQ1 Exposure on Mouse Aorta: Unanticipated Inhibition of Smooth Muscle Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]
- 9. abmole.com [abmole.com]
- 10. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
JQ-1 (carboxylic acid) quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JQ-1 (carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is JQ-1 (carboxylic acid) and how does it differ from (+)-JQ1?
A1: JQ-1 (carboxylic acid) is a derivative of the potent BET bromodomain inhibitor, (+)-JQ1.[1] The key difference is the presence of a carboxylic acid functional group instead of the t-butyl ester group found in (+)-JQ1. This carboxylic acid handle makes the molecule suitable for conjugation to other molecules, such as linkers for developing Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What are the recommended storage and handling conditions for JQ-1 (carboxylic acid)?
A2: For long-term storage, JQ-1 (carboxylic acid) should be stored as a solid at -20°C or lower, protected from light and moisture.[1] Stock solutions can be stored at -80°C for up to a year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[3]
Q3: What solvents are recommended for dissolving JQ-1 (carboxylic acid)?
A3: JQ-1 (carboxylic acid) has low solubility in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2] For in vivo applications, a common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[2] It is recommended to prepare aqueous solutions fresh for each experiment.
Quality Control and Purity Assessment
Ensuring the quality and purity of JQ-1 (carboxylic acid) is critical for obtaining reliable and reproducible experimental results. The following tables summarize typical quality control parameters and provide example protocols for purity assessment.
Table 1: Typical Quality Control Specifications for JQ-1 (Carboxylic Acid)
| Parameter | Specification | Method |
| Appearance | White to light yellow powder | Visual Inspection |
| Purity | ≥95% or ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | Soluble in DMSO | Visual Inspection |
Note: Specifications may vary between suppliers. Always refer to the Certificate of Analysis (CoA) provided with your specific lot.[4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of JQ-1 (carboxylic acid) by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)[5]
-
JQ-1 (carboxylic acid) sample
-
DMSO (for sample preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of JQ-1 (carboxylic acid) in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of JQ-1 (carboxylic acid) as the percentage of the main peak area relative to the total peak area.
-
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 4. (+)-JQ-1 carboxylic acid ≥95% (HPLC) | 202592-23-2 [sigmaaldrich.com]
- 5. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Validation & Comparative
JQ1 vs. JQ-1 (Carboxylic Acid): A Comparative Analysis of Efficacy in Cancer Cells
For researchers in oncology and drug development, the choice of chemical probes is critical for validating therapeutic targets. JQ1, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has become an invaluable tool in cancer research. Its derivative, JQ-1 (carboxylic acid), has also emerged, primarily as a synthetic intermediate for the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of the efficacy of JQ1 and JQ-1 (carboxylic acid) in cancer cells, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the BET-BRD4-c-Myc Axis
JQ1 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, with a high affinity for BRD4.[1][2] This prevents BRD4 from binding to acetylated histones at super-enhancers and promoters of key oncogenes, most notably c-Myc.[3][4] The subsequent downregulation of c-Myc expression leads to cell cycle arrest and apoptosis in a variety of cancer cell lines.[2][3]
JQ-1 (carboxylic acid) is also a BET bromodomain inhibitor.[5] However, its primary utility in research is not as a direct therapeutic agent but as a precursor for synthesizing PROTACs, which are designed to induce the degradation of target proteins.[5]
Comparative Efficacy in Cancer Cells
Experimental data demonstrates a significant difference in the anti-proliferative efficacy between JQ1 and its carboxylic acid derivative. JQ1 consistently shows high potency across a range of cancer cell lines, with IC50 values typically in the nanomolar to low micromolar range. In contrast, the available data for JQ-1 (carboxylic acid) indicates substantially lower potency.
| Compound | Cancer Cell Line | Assay | IC50 / EC50 | Reference |
| JQ1 | Luminal Breast Cancer (MCF7) | MTT Assay | ~1 µM | [4] |
| Luminal Breast Cancer (T47D) | MTT Assay | ~0.5 µM | [4] | |
| Acute Lymphoblastic Leukemia (NALM6) | CellTiter-Glo | 0.93 µM | [6] | |
| Acute Lymphoblastic Leukemia (REH) | CellTiter-Glo | 1.16 µM | [6] | |
| Acute Lymphoblastic Leukemia (SEM) | CellTiter-Glo | 0.45 µM | [6] | |
| Acute Lymphoblastic Leukemia (RS411) | CellTiter-Glo | 0.57 µM | [6] | |
| Merkel Cell Carcinoma | Proliferation Assay | 200 nM - 5 µM | [3] | |
| Prostate Cancer (LNCaP, C4-2, 22Rv1) | Growth Inhibition | ~200 nM | [7] | |
| JQ-1 (carboxylic acid) | Human Embryonic Kidney (HEK293) | Cytotoxicity (CellTiter-Glo) | > 50 µM | [5] |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by JQ1 is the BET-BRD4-c-Myc axis. Inhibition of BRD4 by JQ1 leads to the transcriptional repression of c-Myc and its downstream targets, ultimately resulting in decreased cell proliferation and increased apoptosis.
BET-BRD4-c-Myc Signaling Pathway
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: JQ-1 (Carboxylic Acid) vs. Other BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JQ-1 (carboxylic acid) with other prominent Bromodomain and Extra-Terminal (BET) domain inhibitors. We delve into their mechanisms of action, comparative performance based on experimental data, and detailed protocols for key assays to facilitate reproducible research.
Introduction to BET Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers.[1] Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[2]
JQ-1 is a potent and selective small-molecule inhibitor of the BET family of proteins.[3] It competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins, thereby displacing them from chromatin and preventing the transcription of key oncogenes such as c-MYC.[4][5] JQ-1 (carboxylic acid) is a derivative of the well-characterized (+)-JQ1, functionalized for applications such as the development of Proteolysis Targeting Chimeras (PROTACs). This guide will compare the inhibitory action of JQ-1 with other BET inhibitors, including those with different mechanisms of action like PROTACs.
Mechanism of Action: Inhibition vs. Degradation
Traditional BET inhibitors, such as JQ-1, I-BET762, and OTX-015, function as competitive antagonists. They reversibly occupy the bromodomain pocket, preventing the interaction of BET proteins with acetylated histones. This leads to a temporary suppression of target gene transcription.
In contrast, a newer class of BET-targeting molecules, PROTACs like ARV-825, operate through a distinct mechanism. ARV-825 is a heterobifunctional molecule that links a BET-binding moiety (derived from a JQ-1 analogue) to a ligand for an E3 ubiquitin ligase.[4] This dual binding brings the BET protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This degradation-based approach results in a more profound and sustained suppression of the target protein compared to the reversible inhibition by JQ-1.[4]
References
A Researcher's Guide to In Vivo BET Inhibitors: JQ1 vs. I-BET762
An Objective Comparison of Preclinical and Clinical Bromodomain Inhibitors
This guide provides a detailed comparison of the in vivo activity of the pioneering research compound (+)-JQ1 and the clinical candidate I-BET762 (Molibresib, GSK525762). It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions when selecting a BET (Bromodomain and Extra-Terminal) inhibitor for in vivo studies.
A Note on Nomenclature: The term "JQ-1 (carboxylic acid)" can refer to a derivative of (+)-JQ1 used as a linker for PROTACs (Proteolysis Targeting Chimeras)[1][2]. However, the enantiomer (-)-JQ1, which is often supplied as a carboxylic acid ester, is biologically inactive and used as a negative control[3][4]. This guide focuses on the active enantiomer, (+)-JQ1 (hereafter referred to as JQ1), the compound widely used in preclinical research, to provide a meaningful comparison with the active clinical candidate, I-BET762.
Mechanism of Action: Targeting Transcriptional Elongation
Both JQ1 and I-BET762 are potent, cell-permeable, small-molecule inhibitors that share a common mechanism of action. They competitively bind to the acetyl-lysine recognition pockets (bromodomains) of the BET family of proteins, which includes BRD2, BRD3, and BRD4.[5][6] This binding displaces BET proteins from chromatin, preventing the recruitment of transcriptional machinery.[5] The result is the transcriptional downregulation of key oncogenes, most notably MYC, and other genes critical for cell proliferation, survival, and differentiation.[5][6][7] This action leads to cell cycle arrest and apoptosis in various cancer models.[5][8] While their primary mechanism is the same, their distinct chemical structures lead to significant differences in pharmacokinetic profiles and suitability for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. (-)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BET Inhibitors in Leukemia Models: JQ-1 (Carboxylic Acid) vs. OTX015 (Birabresib)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical performance of JQ-1 (carboxylic acid) and the clinical-stage BET inhibitor OTX015 in leukemia.
This guide provides an objective comparison of JQ-1 (carboxylic acid) and OTX015 (also known as birabresib (B1684437) or MK-8628), two molecules related to the potent BET bromodomain inhibitor JQ1, in the context of leukemia research. While OTX015 is a clinical-stage drug candidate with demonstrated anti-leukemic activity, JQ-1 (carboxylic acid) is primarily utilized as a derivative for further chemical synthesis, such as in the development of Proteolysis Targeting Chimeras (PROTACs), and serves as a crucial negative control in experimental settings due to its expected lack of significant biological activity.[1][2]
Executive Summary
OTX015 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[3][4] In numerous leukemia models, OTX015 has demonstrated significant anti-proliferative effects, inducing cell cycle arrest and apoptosis at submicromolar concentrations.[3][4] Its mechanism of action is largely attributed to the suppression of key oncogenes, most notably c-MYC.[3][4][5]
In contrast, JQ-1 (carboxylic acid) is a derivative of the well-known BET inhibitor (+)-JQ1.[1][2] Available data indicates that JQ-1 (carboxylic acid) is largely inactive as a direct BET inhibitor, with an EC50 value exceeding 50 μM in cytotoxicity assays against HEK293 cells.[1] This lack of potent biological activity makes it an ideal negative control for studies involving active BET inhibitors like (+)-JQ1 and OTX015, helping to ensure that the observed anti-leukemic effects are due to specific BET bromodomain inhibition.
This guide will delve into the available experimental data for both compounds, presenting quantitative comparisons, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of OTX015 and the active enantiomer of JQ1 across various leukemia cell lines. No direct anti-leukemic activity data for JQ-1 (carboxylic acid) is available in the reviewed literature, which is consistent with its role as a largely inactive derivative.
Table 1: In Vitro Activity (IC50) of OTX015 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) |
| OCI-AML3 | AML | 136 |
| NB4 | AML | 148 |
| MOLM-13 | AML | 155 |
| NOMO-1 | AML | 229 |
| HL-60 | AML | 321 |
| KG-1 | AML | 198 |
| KASUMI-1 | AML | 487 |
| JURKAT | ALL | 179 |
| RS4;11 | ALL | 34 |
| BV-173 | ALL | 250 |
| NALM-6 | ALL | 243 |
Data compiled from a study by Coudé et al., 2015.
Table 2: In Vitro Activity (IC50) of (+)-JQ1 in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) |
| NALM6 | B-ALL | 0.93 |
| REH | B-ALL | 1.16 |
| SEM | B-ALL | 0.45 |
| RS411 | B-ALL | 0.57 |
| HL-60 | AML | Not specified |
| MV4-11 | AML | Not specified |
Data for B-ALL cell lines from a study by Zhang et al., 2020.[6]
Mechanism of Action: Targeting the BET-c-MYC Axis
Both OTX015 and the active (+)-JQ1 enantiomer function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones on chromatin. This disruption of "epigenetic reading" leads to the downregulation of key target genes, most notably the proto-oncogene c-MYC. The suppression of c-MYC is a central mechanism behind the anti-proliferative and pro-apoptotic effects of these inhibitors in leukemia.[3][4][7]
Another important downstream effect is the upregulation of HEXIM1, a negative regulator of the positive transcription elongation factor b (P-TEFb). By increasing HEXIM1 levels, BET inhibitors further suppress transcriptional elongation of c-MYC and other oncogenes.[4][5][8]
Caption: BET inhibitor mechanism of action in leukemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of BET inhibitors in leukemia models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Leukemia cell lines are seeded in 96-well plates at a density of 2 x 10^4 cells per well and allowed to grow for 24 hours.[9]
-
Compound Addition: OTX015, JQ-1 (carboxylic acid), or a vehicle control (e.g., DMSO) are serially diluted and added to the cells in quintuplicate at a range of concentrations.[9]
-
Incubation: The plates are incubated for 72 hours at 37°C.[9]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 4 hours in the dark at 37°C.[9]
-
Lysis and Solubilization: A lysis buffer (e.g., 25% SDS-based buffer) is added to each well to lyse the cells and dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Leukemia cells are treated with the desired concentrations of OTX015, JQ-1 (carboxylic acid), or a vehicle control for 48 hours.[6][10]
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[11]
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).[6][11]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.[6][11]
-
Data Analysis: The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified using appropriate software (e.g., FlowJo).[11]
Conclusion
The comparison between JQ-1 (carboxylic acid) and OTX015 in leukemia models highlights the critical difference between a biologically active drug candidate and an inactive derivative used for chemical synthesis and as an experimental control. OTX015 demonstrates potent anti-leukemic effects at the cellular level, primarily through the inhibition of BET proteins and the subsequent downregulation of the c-MYC oncogene. In contrast, JQ-1 (carboxylic acid) is not expected to exhibit significant direct anti-cancer activity, a characteristic that makes it an invaluable tool for validating the on-target effects of active BET inhibitors. For researchers in the field, understanding this distinction is paramount for the accurate interpretation of experimental results and the continued development of novel epigenetic therapies for leukemia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists discover how a promising anti-leukemia drug harms cancer cells | Cold Spring Harbor Laboratory [cshl.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. oncotarget.com [oncotarget.com]
- 10. The Bromodomain Inhibitor JQ1 Enhances the Responses to All-trans Retinoic Acid in HL-60 and MV4-11 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating J-1 (Carboxylic Acid) Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of JQ-1 (carboxylic acid), a potent bromodomain and extra-terminal domain (BET) inhibitor. While JQ-1 is a well-characterized chemical probe, its carboxylic acid derivative is often utilized as a precursor for Proteolysis Targeting Chimeras (PROTACs). Understanding the direct cellular engagement of JQ-1 (carboxylic acid) is crucial for interpreting the activity of these downstream molecules and for its potential use as a standalone inhibitor.
This document outlines key experimental techniques, presents available quantitative data for both JQ-1 and its carboxylic acid derivative, and provides detailed experimental protocols.
Comparison of Target Engagement Methodologies
Several techniques can be employed to measure the direct binding of small molecules to their protein targets within a cellular context. The choice of method often depends on the specific research question, available resources, and the nature of the target protein. Here, we compare the most common biophysical techniques used for validating BET inhibitor target engagement.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in cells and tissues, reflects intracellular target binding. | Lower throughput for traditional Western blot-based readout, may not be suitable for all proteins. | Thermal shift (ΔTagg), Isothermal dose-response fingerprint (ITDRF) EC50. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Competitive displacement by a compound reduces the BRET signal. | High-throughput, quantitative, real-time measurements in live cells, can determine intracellular affinity and residence time. | Requires genetic modification of the target protein, dependent on a suitable fluorescent tracer. | IC50/EC50 values from competitive binding assays. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently-tagged target protein. Ligand binding can alter the protein's diffusion dynamics within the cell. | Provides information on target mobility and binding kinetics in live cells. | Requires specialized microscopy equipment, lower throughput, may not be sensitive to all binding events. | Half-maximal recovery time (t1/2), mobile fraction. |
| Chemoproteomics | Utilizes chemical probes to enrich and identify protein targets of a small molecule from complex cellular lysates. | Unbiased, proteome-wide target identification, can identify off-targets. | Requires synthesis of a chemical probe, can be technically complex. | Enrichment ratios, identification of bound proteins by mass spectrometry. |
Quantitative Data Summary
The following tables summarize the available quantitative data for JQ-1 and JQ-1 (carboxylic acid). A significant challenge in directly comparing these two molecules is the limited availability of cellular target engagement data for JQ-1 (carboxylic acid). Much of the published data for the carboxylic acid derivative is in the form of biochemical IC50 values, which measure the inhibition of the isolated protein, as opposed to cellular assays that account for cell permeability and intracellular target engagement.
Table 1: JQ-1 Cellular and Biochemical Target Engagement Data
| Assay | Target | Cell Line | Value | Reference |
| NanoBRET™ PPI Competition | BRD4-Histone H3.3 | HEK293 | IC50 ≈ 100 nM | [1] |
| NanoBRET™ Tracer Competition | BRD4 | HEK293 | IC50 ≈ 54 nM | [2] |
| FRAP | GFP-BRD4 | U2OS | Significant increase in fluorescence recovery | Not Quantified |
| Biochemical (AlphaScreen) | BRD4(1) | - | IC50 = 77 nM | [3] |
| Biochemical (AlphaScreen) | BRD4(2) | - | IC50 = 33 nM | [3] |
Table 2: JQ-1 (carboxylic acid) Target Engagement Data
| Assay | Target | Cell Line | Value | Reference |
| Biochemical (inhibition) | BRD4(1) | - | IC50 = 77 nM | [3] |
| Biochemical (inhibition) | BRD4(2) | - | IC50 = 33 nM | [3] |
| NanoBRET™ Cytotoxicity | - | HEK293 | IC50 > 50 µM | [4] |
Note: The NanoBRET cytotoxicity data for JQ-1 (carboxylic acid) does not directly measure target engagement and likely reflects off-target or general cellular toxicity at high concentrations. The biochemical IC50 values suggest that JQ-1 (carboxylic acid) retains potent inhibitory activity against isolated BRD4 bromodomains, similar to the parent compound JQ-1. However, without direct cellular target engagement data from assays like CETSA or NanoBRET, it is difficult to make a definitive comparison of their performance within a cellular environment.
Signaling Pathways and Experimental Workflows
JQ-1 Signaling Pathways
JQ-1 exerts its effects by inhibiting BET proteins, primarily BRD4, which are critical readers of acetylated histones and regulators of gene transcription. This inhibition leads to the modulation of several downstream signaling pathways implicated in cell proliferation, survival, and inflammation.
JQ-1 inhibits BRD4, modulating downstream pathways like VEGF/PI3K/AKT and LKB1/AMPK/mTOR.
Experimental Workflows
Visualizing the experimental workflows for CETSA and NanoBRET can help in understanding the key steps involved in these assays.
Cellular Thermal Shift Assay (CETSA) experimental workflow.
NanoBRET™ Target Engagement Assay experimental workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a general guideline for performing a CETSA experiment to assess the target engagement of JQ-1 or JQ-1 (carboxylic acid) with BRD4.
Materials:
-
Cell line expressing endogenous BRD4 (e.g., HEK293, U2OS)
-
Cell culture medium and supplements
-
JQ-1 or JQ-1 (carboxylic acid)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against BRD4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of JQ-1, JQ-1 (carboxylic acid), or DMSO (vehicle) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes. For an isothermal dose-response experiment, heat all samples at a single, optimized temperature.
-
-
Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble BRD4 by Western blotting using a specific anti-BRD4 antibody.
-
Quantify the band intensities and plot the percentage of soluble BRD4 as a function of temperature (for melt curves) or compound concentration (for isothermal dose-response).
-
NanoBRET™ Target Engagement Assay Protocol
This protocol provides a general outline for a NanoBRET™ target engagement assay to measure the intracellular affinity of JQ-1 or JQ-1 (carboxylic acid) for BRD4.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
NanoBRET™ tracer specific for BRD4
-
JQ-1 or JQ-1 (carboxylic acid)
-
DMSO
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer capable of measuring luminescence and fluorescence.
Procedure:
-
Cell Transfection:
-
Prepare a DNA-lipid complex using the NanoLuc®-BRD4 plasmid and transfection reagent in Opti-MEM™.
-
Add the complex to HEK293 cells and incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of JQ-1 or JQ-1 (carboxylic acid) in Opti-MEM™.
-
-
Compound and Tracer Addition:
-
Dispense the cell suspension into the wells of a white assay plate.
-
Add the serially diluted compounds or DMSO to the wells.
-
Add the NanoBRET™ tracer to all wells at a final concentration optimized for the assay.
-
-
Incubation and Signal Detection:
-
Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the luminescence (donor) and fluorescence (acceptor) signals using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Validating the cellular target engagement of JQ-1 (carboxylic acid) is essential for its development and application in chemical biology and drug discovery. While biochemical data suggests it retains high potency against BRD4, a comprehensive understanding of its cellular activity requires the application of biophysical methods like CETSA and NanoBRET. Currently, there is a notable lack of published cellular target engagement data for JQ-1 (carboxylic acid) compared to its well-studied parent compound, JQ-1. This guide provides the necessary framework and protocols for researchers to perform these critical validation experiments. The generation of such data will be invaluable for the continued development of JQ-1 (carboxylic acid) and its derivatives as powerful tools to probe the epigenome.
References
Confirming BRD4 Degradation: A Comparative Guide to JQ-1 (Carboxylic Acid)-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) derived from the potent Bromodomain and Extra-Terminal domain (BET) inhibitor, (+)-JQ-1 (carboxylic acid). These PROTACs are designed to induce the degradation of the transcriptional co-activator BRD4, a key therapeutic target in various cancers. This document summarizes their performance, compares them with other BRD4-targeting alternatives, and provides detailed experimental protocols for their validation.
Mechanism of Action: Hijacking the Cellular Machinery
JQ-1-based PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate BRD4.[1] They consist of three key components: a ligand based on JQ-1 that binds to the bromodomains of BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] By simultaneously binding to both BRD4 and the E3 ligase, the PROTAC forms a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2] The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.[2]
References
Assessing the Specificity of JQ-1 (Carboxylic Acid): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a chemical probe is paramount. This guide provides a comparative analysis of the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitor, (+)-JQ-1, and its derivative, JQ-1 carboxylic acid. While JQ-1 is a potent tool for studying the role of BET proteins in disease, its carboxylic acid variant is frequently utilized as a key intermediate in the development of PROTACs (Proteolysis Targeting Chimeras). This guide summarizes available binding data, details experimental protocols for direct comparison, and provides visualizations to clarify relevant biological pathways and experimental workflows.
Introduction to JQ-1 and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins. This interaction is crucial for the regulation of gene transcription, and its dysregulation is implicated in numerous cancers and inflammatory diseases. JQ-1 is a potent, cell-permeable thienotriazolodiazepine that acts as a competitive inhibitor of the acetyl-lysine binding pocket of BET bromodomains, effectively displacing them from chromatin and altering gene expression.[1][2][3] JQ-1 carboxylic acid is a derivative of (+)-JQ-1 that incorporates a carboxylic acid functional group, making it suitable for conjugation to other molecules, such as E3 ligase ligands in the formation of PROTACs.[4][5][6]
Comparative Quantitative Data
While extensive data is available for the binding affinity and specificity of (+)-JQ-1, publicly available information for JQ-1 carboxylic acid is less comprehensive. The following tables summarize the known binding affinities (IC50 and Kd) for both compounds. It is important to note that the data for JQ-1 carboxylic acid is primarily limited to the bromodomains of BRD4.
Table 1: Comparative Binding Affinities of JQ-1 and JQ-1 (Carboxylic Acid) for BET Bromodomains
| Compound | Target Bromodomain | IC50 (nM) | Kd (nM) |
| (+)-JQ-1 | BRD2 (BD1) | 17.7[7] | 128[1] |
| BRD3 (BD1) | - | 59.5[1] | |
| BRD3 (BD2) | - | 82[1] | |
| BRD4 (BD1) | 77[1][8][9] | ~50[1] | |
| BRD4 (BD2) | 33[1][8][9] | ~90[1] | |
| BRDT (BD1) | - | - | |
| JQ-1 (Carboxylic Acid) | BRD4 (BD1) | 77[9][10] | Not Available |
| BRD4 (BD2) | 33[9][10] | Not Available |
Table 2: Selectivity Profile of (+)-JQ-1 Against Other Bromodomain Families
| Bromodomain Family | Interaction |
| Non-BET Bromodomains | No significant stability shifts observed in differential scanning fluorimetry (DSF) assays.[1] |
| CREBBP | IC50 > 10,000 nM[1] |
Visualizing the Mechanism of Action and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess specificity, the following diagrams have been generated.
Caption: Mechanism of BET inhibitor action.
Caption: Experimental workflow for comparing inhibitor specificity.
Detailed Experimental Protocols
To facilitate a direct and rigorous comparison of JQ-1 and JQ-1 carboxylic acid, the following detailed protocols for key experimental assays are provided.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Binding
Principle: This bead-based assay measures the competitive binding of an inhibitor to a bromodomain. A GST-tagged BRD4 bromodomain is captured by Glutathione Acceptor beads, and a biotinylated histone H4 peptide is captured by Streptavidin-Donor beads. When the bromodomain and peptide interact, the beads are brought into proximity, generating a chemiluminescent signal upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the signal.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of JQ-1 and JQ-1 carboxylic acid in 100% DMSO. Create a serial dilution series in DMSO.
-
Dilute purified GST-tagged BRD4(BD1) or BRD4(BD2) protein and biotinylated acetylated histone H4 peptide in the appropriate assay buffer to the desired working concentrations.
-
Dilute Glutathione Acceptor beads and Streptavidin-Donor beads in the assay buffer according to the manufacturer's instructions. This step should be performed in subdued light.[11]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO vehicle control to the wells.[11]
-
Add 5 µL of the biotinylated histone peptide solution.[11]
-
Add 5 µL of the GST-tagged BRD4 protein solution to initiate the binding reaction.[11]
-
Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.[11]
-
Add 5 µL of the diluted Glutathione Acceptor beads to each well.[11]
-
Shortly thereafter, add 5 µL of the diluted Streptavidin-Donor beads to each well.[11]
-
Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[11]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[12][13][14]
Methodology:
-
Sample Preparation:
-
Dialyze the purified BRD4 bromodomain protein and dissolve the JQ-1 or JQ-1 carboxylic acid in the exact same buffer to minimize heats of dilution.[12][15] A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.
-
Degas both the protein and inhibitor solutions before use.[15]
-
Typical starting concentrations are 10-50 µM protein in the sample cell and 100-500 µM inhibitor in the syringe.[13]
-
-
ITC Experiment Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.
-
Allow the system to equilibrate thermally.
-
-
Titration Parameters:
-
Data Acquisition and Analysis:
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
Run the main experiment by titrating the inhibitor into the protein solution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.[13]
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment. The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified, typically by Western blotting. Increased thermal stability in the presence of the compound indicates target engagement.[16][17][18]
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of JQ-1 or JQ-1 carboxylic acid, or a vehicle control (DMSO), and incubate for a defined period (e.g., 1-2 hours) at 37°C.[16]
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.[17]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target bromodomain protein (e.g., BRD4).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature for each compound concentration to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and target engagement.
-
Conclusion
This guide provides a framework for the systematic assessment of the specificity of JQ-1 carboxylic acid in comparison to its parent compound, (+)-JQ-1. While existing data suggests similar activity towards BRD4, a comprehensive evaluation across the broader bromodomain family is necessary to fully characterize the specificity of JQ-1 carboxylic acid. The detailed experimental protocols provided herein offer a robust methodology for researchers to generate this critical data, ensuring the appropriate application of this compound in their research, particularly in the development of novel targeted protein degraders.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
- 7. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]
- 8. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 9. adooq.com [adooq.com]
- 10. JQ-1 (carboxylic acid) | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. tainstruments.com [tainstruments.com]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Molecular Basis for the N-Terminal Bromodomain-and-Extra-Terminal-Family Selectivity of a Dual Kinase−Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
JQ1 Analogs in BET Bromodomain Research: A Comparative Guide to Active Probes and Inactive Controls
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for rigorous and reproducible experimental outcomes. This guide provides a comprehensive comparison of the widely used BET bromodomain inhibitor, (+)-JQ1, its inactive enantiomer, (-)-JQ1, and its functionalized analog, JQ1 (carboxylic acid), to facilitate informed decisions in experimental design.
The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent and selective small-molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] This interaction displaces BET proteins from chromatin, leading to the modulation of gene expression, notably the downregulation of oncogenes such as c-Myc.[3][4] Consequently, (+)-JQ1 has become an invaluable tool for probing the biological functions of BET proteins in various physiological and pathological processes, particularly in cancer.[2][4]
For robust experimental design, it is crucial to employ a suitable negative control to distinguish on-target effects from off-target or non-specific activities. In the context of JQ1, the inactive stereoisomer, (-)-JQ1, serves as the ideal negative control.[3][5] This guide will delineate the comparative activities of (+)-JQ1, (-)-JQ1, and the functionalized derivative, JQ1 (carboxylic acid), supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of JQ1 Analogs
The following tables summarize the binding affinity and inhibitory potency of (+)-JQ1, (-)-JQ1, and JQ1 (carboxylic acid) against BET bromodomains. This data highlights the stark contrast in activity between the active (+)-enantiomer and the inactive (-)-enantiomer, and establishes that JQ1 (carboxylic acid) remains a potent BET inhibitor.
Table 1: Binding Affinity (Kd) of JQ1 Analogs to BET Bromodomains
| Compound | Target Bromodomain | Binding Affinity (Kd) in nM | Assay Method |
| (+)-JQ1 | BRD4 (BD1) | ~50 | Isothermal Titration Calorimetry (ITC) |
| BRD4 (BD2) | ~90 | Isothermal Titration Calorimetry (ITC) | |
| BRD3 (BD1) | Not Reported | ||
| BRD3 (BD2) | Not Reported | ||
| BRD2 (BD1) | ~128 | Isothermal Titration Calorimetry (ITC) | |
| BRDT (BD1) | ~190 | Isothermal Titration Calorimetry (ITC) | |
| (-)-JQ1 | BRD4 (BD1) | No significant interaction detected | Isothermal Titration Calorimetry (ITC) |
| JQ1 (carboxylic acid) | Not Reported | Not Reported |
Table 2: Inhibitory Potency (IC50) of JQ1 Analogs against BET Bromodomains
| Compound | Target Bromodomain | Inhibitory Potency (IC50) in nM | Assay Method |
| (+)-JQ1 | BRD4 (BD1) | 77 | AlphaScreen |
| BRD4 (BD2) | 33 | AlphaScreen | |
| BRD2 (BD1) | 17.7 | AlphaScreen | |
| CREBBP | >10,000 | AlphaScreen | |
| (-)-JQ1 | BRD4 (BD1) | >10,000 | AlphaScreen |
| JQ1 (carboxylic acid) | BRD4 (BD1) | Potent BET bromodomain inhibitor (specific IC50 not reported) | Inferred from literature |
Experimental Methodologies
Detailed protocols for key assays used to characterize and compare JQ1 analogs are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Titration:
-
Perform the experiment at a constant temperature (e.g., 15°C or 25°C) using a microcalorimeter.[1][7]
-
Load the sample cell with the purified bromodomain protein.
-
Load the injection syringe with the JQ1 analog solution.
-
Perform an initial injection followed by a series of identical injections with sufficient spacing between them to allow for a return to the baseline.[6]
-
-
Data Analysis:
-
Integrate the raw injection heats and correct for the heat of dilution.
-
Fit the corrected data to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay used to measure the competitive displacement of a ligand from a protein.
Protocol:
-
Reagent Preparation:
-
Dilute all reagents in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[6]
-
Prepare serial dilutions of (+)-JQ1 and (-)-JQ1.
-
-
Assay Procedure:
-
Incubate a tagged bromodomain protein (e.g., His-tagged BRD4(1)) with acceptor beads.[1]
-
Incubate a biotinylated acetylated histone peptide with streptavidin-coated donor beads.[1]
-
In a microtiter plate, add the JQ1 analog dilutions.
-
Add the protein-acceptor bead complex and the peptide-donor bead complex to the wells.[1]
-
Incubate the plate in the dark to allow the binding to reach equilibrium.[1]
-
-
Signal Detection:
-
Read the plate in an AlphaScreen-capable microplate reader. A decrease in signal indicates displacement of the histone peptide by the JQ1 analog.[1]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to assess the mobility and chromatin binding of fluorescently tagged proteins. Displacement of a protein from chromatin by an inhibitor results in faster fluorescence recovery.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS osteosarcoma cells).
-
Transfect the cells with a plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BRD4).
-
-
Compound Treatment:
-
Treat the transfected cells with (+)-JQ1, (-)-JQ1, or vehicle control at the desired concentration and for a specified duration.
-
-
Photobleaching and Imaging:
-
Identify a region of interest within the nucleus of a transfected cell.
-
Use a high-intensity laser to photobleach the fluorescent signal in the region of interest.
-
Acquire a series of images at set time intervals to monitor the recovery of fluorescence in the bleached area.[8]
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Normalize the data to account for photobleaching during image acquisition.
-
Calculate the half-maximal fluorescence recovery time (t½) and the mobile fraction of the protein. A shorter t½ indicates faster recovery and reduced chromatin binding.[8]
-
Visualizing JQ1's Mechanism of Action and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway affected by JQ1 and the workflows of the key experimental assays.
Caption: JQ1 Signaling Pathway.
Caption: Isothermal Titrimetry (ITC) Workflow.
Caption: AlphaScreen Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. JQ1 - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. researchgate.net [researchgate.net]
JQ-1 (Carboxylic Acid) in PROTAC Design: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers targeting the Bromodomain and Extra-Terminal (BET) family of proteins, the choice of the target-binding ligand, or "warhead," is a critical design parameter. This guide provides a comprehensive comparison of PROTACs derived from JQ-1 (carboxylic acid), a widely used BET inhibitor, with other alternative BET inhibitor-based PROTACs. We will delve into the advantages of the JQ-1 scaffold, present supporting experimental data, and provide detailed methodologies for key validation assays.
The Advantage of the JQ-1 Scaffold in PROTACs
JQ-1 is a potent and well-characterized inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4), which are crucial regulators of gene transcription and are implicated in various cancers.[1][2] The carboxylic acid derivative of JQ-1 provides a convenient chemical handle for linker attachment, facilitating the synthesis of heterobifunctional PROTAC molecules.[3]
The primary advantage of using JQ-1 as a warhead in PROTAC design lies in its established pharmacology and the extensive body of research surrounding its mechanism of action. This allows researchers to leverage a wealth of existing knowledge to inform the design and interpretation of their PROTAC studies. Furthermore, JQ-1-based PROTACs have demonstrated superior potency and a more sustained biological effect compared to the parent inhibitor, JQ-1, which suffers from a short in vivo half-life.[1][4] By inducing the degradation of BET proteins rather than simply inhibiting them, JQ-1-based PROTACs can achieve a more profound and durable downstream effect on oncogenic signaling pathways.[4]
Performance Comparison of JQ-1-Based PROTACs and Alternatives
The efficacy of PROTACs is typically evaluated based on their ability to induce the degradation of the target protein (quantified by DC50 and Dmax) and their anti-proliferative effects in cancer cell lines (measured by IC50). Below is a comparison of prominent JQ-1-derived PROTACs with the parent inhibitor JQ-1 and another BET inhibitor-based PROTAC, ARV-825, which utilizes a BET-binding moiety structurally similar to JQ-1.
Table 1: Comparison of BRD4 Degradation Efficiency and Anti-Proliferative Activity
| Compound | Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| JQ-1 | JQ-1 | - | Multiple | - | - | Varies | [4] |
| MZ1 | JQ-1 | VHL | HeLa | ~100 | >90 | - | [5] |
| dBET1 | JQ-1 | CRBN | MV4-11 | ~4.3 | >98 | ~3 | [5] |
| ARV-771 | JQ-1 derivative | VHL | 22Rv1 | <1 | >95 | <10 | [6] |
| ARV-825 | OTX015 derivative | CRBN | Burkitt's Lymphoma | 1 | >95 | 13 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are for BRD4 protein. IC50 values represent the half-maximal inhibitory concentration for cell proliferation. Experimental conditions may vary between studies.
Signaling Pathways and Mechanisms of Action
To understand the function of JQ-1-based PROTACs, it is essential to visualize the underlying biological pathways.
The diagram above illustrates how BRD4, a key member of the BET family, recognizes acetylated histones on chromatin and recruits the transcriptional machinery, including RNA Polymerase II and P-TEFb, to drive the expression of oncogenes like c-Myc, ultimately promoting cell growth and proliferation.
This diagram shows how a JQ-1 based PROTAC acts as a molecular bridge, bringing BRD4 and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the ubiquitination of BRD4, marking it for degradation by the proteasome.
Experimental Protocols
To aid researchers in the evaluation of JQ-1-based PROTACs, we provide detailed protocols for three key experiments.
Western Blot Analysis of BRD4 Degradation
This assay is used to qualitatively and semi-quantitatively assess the degradation of the target protein, BRD4.
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MV4-11)
-
JQ-1 based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the JQ-1 PROTAC or DMSO for the desired time points (e.g., 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control.
TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to measure the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase.
Materials:
-
Purified recombinant BRD4 protein (e.g., GST-tagged)
-
Purified recombinant E3 ligase complex (e.g., His-tagged VHL or CRBN)
-
JQ-1 based PROTAC
-
Assay buffer
-
TR-FRET donor (e.g., terbium-labeled anti-GST antibody)
-
TR-FRET acceptor (e.g., fluorescently labeled anti-His antibody)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the JQ-1 PROTAC in assay buffer. Prepare a mixture of the tagged BRD4 protein and the tagged E3 ligase complex.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions, followed by the protein mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.
-
Detection: Add the donor and acceptor antibodies to the wells and incubate for another period (e.g., 60 minutes).
-
Measurement: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the ratio indicates the formation of the ternary complex.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of the PROTAC.
Materials:
-
Cancer cell line
-
JQ-1 based PROTAC
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the JQ-1 PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the PROTAC concentration to calculate the IC50 value.
Experimental and Developmental Workflow
The development and evaluation of a novel JQ-1 based PROTAC typically follows a structured workflow.
This workflow begins with the rational design and chemical synthesis of the PROTAC molecule. The synthesized compound is then subjected to a series of in vitro assays to evaluate its binding, degradation efficacy, and cellular potency. Promising candidates are then advanced to in vivo studies to assess their pharmacokinetic and pharmacodynamic properties, as well as their anti-tumor efficacy and safety in animal models.
Conclusion
JQ-1 (carboxylic acid) serves as a robust and versatile starting point for the design of potent and selective BET-degrading PROTACs. Its well-defined mechanism of action and the availability of extensive research data provide a solid foundation for the development of novel therapeutics. By leveraging the principles of targeted protein degradation, JQ-1-based PROTACs have demonstrated significant advantages over traditional inhibitors, offering a promising strategy for the treatment of cancer and other diseases driven by BET protein dysregulation. The experimental protocols and workflows outlined in this guide provide researchers with the necessary tools to effectively design, evaluate, and compare the performance of these innovative molecules.
References
- 1. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
JQ-1 (Carboxylic Acid): A Comparative Literature Review for Researchers
For researchers and professionals in drug development, understanding the comparative landscape of epigenetic modulators is crucial. This guide provides an objective comparison of JQ-1 (carboxylic acid) with other relevant compounds, supported by experimental data and detailed methodologies. JQ-1 (carboxylic acid) is a derivative of the potent BET (Bromodomain and Extra-Terminal) inhibitor, (+)-JQ-1. Its primary role in recent research has evolved from a standalone inhibitor to a crucial building block for developing PROTACs (Proteolysis Targeting Chimeras), which induce targeted protein degradation.
From Inhibition to Degradation: A Paradigm Shift
The therapeutic potential of targeting BET proteins was first established by small molecule inhibitors like (+)-JQ-1, which competitively bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and thereby inhibiting the transcription of key oncogenes such as c-MYC.[1][2][3] JQ-1 (carboxylic acid) retains this inhibitory activity, though it is often less potent than its parent compound, and is primarily utilized for its chemical handle—the carboxylic acid group—which allows for conjugation with other molecules.[]
A significant advancement in this field is the development of PROTACs, such as ARV-825. These heterobifunctional molecules link a BET-binding moiety, often derived from a JQ-1 analog, to a ligand for an E3 ubiquitin ligase.[1] This dual-action mechanism brings the target protein into proximity with the cell's degradation machinery, leading to its ubiquitination and subsequent destruction by the proteasome.[1] This approach offers a more sustained and profound suppression of the target protein compared to the reversible inhibition by JQ-1.[1]
Quantitative Comparison of JQ-1 and Derivatives
The following table summarizes the available quantitative data for JQ-1 and its derivatives, providing a snapshot of their relative potencies.
| Compound | Target | Assay | IC50 / EC50 / Kd | Cell Line / System | Reference |
| (+)-JQ-1 | BRD4 (BD1) | ALPHA-screen | 77 nM (IC50) | Biochemical | [2] |
| (+)-JQ-1 | BRD4 (BD2) | ALPHA-screen | 33 nM (IC50) | Biochemical | [2] |
| (-)-JQ-1 | BRD4 (BD1) | ALPHA-screen | > 10,000 nM (IC50) | Biochemical | [2] |
| JQ-1 (carboxylic acid) | - | Cell Viability | > 50 µM (EC50) | HEK293 | [5] |
| (+)-JQ-1 | BRD2, BRD3, BRD4, BRDT | - | 128, 59.5, 49.0, 190 nM (Kd) | Biochemical | [6] |
| ARV-825 | Cancer Cell Proliferation | - | Lower IC50 than JQ-1 | Various Cancer Cell Lines | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action of JQ-1 and its derivatives involves the modulation of key signaling pathways. JQ-1 has been shown to downregulate the c-MYC oncogene, a critical driver of cell proliferation in many cancers.[1][] It also downregulates CD47, a "don't eat me" signal that allows cancer cells to evade the immune system.[7] Furthermore, studies have implicated JQ-1 in the suppression of metastasis in gastric cancer through the RUNX2/NID1 signaling pathway and in the attenuation of double-strand break repair, suggesting a potential for combination therapies with PARP inhibitors.[8][9]
The following diagrams illustrate the general mechanism of action of JQ-1 as a BET inhibitor and the workflow for a comparative cell viability study.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-JQ1 | Epigenetic Reader Domain inhibitor | BET inhibitor | CAS 1268524-70-4 | inhibitor of BRD4(1/2) | Buy (+)-JQ 1 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. a2bchem.com [a2bchem.com]
- 7. abmole.com [abmole.com]
- 8. medkoo.com [medkoo.com]
- 9. The BET inhibitor JQ1 attenuates double-strand break repair and sensitizes models of pancreatic ductal adenocarcinoma to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling JQ-1 (carboxylic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of JQ-1 (carboxylic acid), a potent BET bromodomain inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
JQ-1 (carboxylic acid) is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling JQ-1 (carboxylic acid).
| PPE Category | Specification | Reason |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves. Ensure gloves are of sufficient thickness and are regularly inspected for tears or punctures before use. - Lab Coat: A standard laboratory coat, fully buttoned. - Clothing: Long pants and closed-toe shoes. | Prevents skin contact which can cause irritation[1][2]. Nitrile and neoprene are recommended for their resistance to a range of chemicals, including acids and organic compounds. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If handling large quantities or where dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of the compound, which can cause respiratory tract irritation[1]. |
Safe Handling and Operational Protocol
2.1. Engineering Controls:
-
Ventilation: All weighing and solution preparation of JQ-1 (carboxylic acid) must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1].
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the immediate work area.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within the chemical fume hood by laying down absorbent, disposable bench paper.
-
Weighing:
-
Carefully weigh the desired amount of JQ-1 (carboxylic acid) powder on a tared weigh boat inside the fume hood.
-
Avoid creating dust. If any powder is spilled, clean it immediately following the spill response protocol (Section 4).
-
-
Solubilization:
-
Storage:
-
General Hygiene:
Disposal Plan
Dispose of JQ-1 (carboxylic acid) waste in accordance with local, state, and federal regulations[1].
3.1. Waste Categorization:
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused JQ-1 (carboxylic acid) powder, contaminated weigh boats, and disposable lab supplies (e.g., pipette tips, microfuge tubes). | Labeled hazardous chemical waste container. |
| Liquid Waste | Solutions containing JQ-1 (carboxylic acid), and solvent rinses from cleaning contaminated glassware. | Labeled hazardous liquid chemical waste container. Ensure waste is compatible with other contents of the container. |
| Contaminated Sharps | Needles or other sharps contaminated with JQ-1 (carboxylic acid). | Puncture-proof sharps container labeled for hazardous chemical waste. |
| Contaminated PPE | Used gloves, disposable lab coats, and other contaminated personal protective equipment. | Double-bagged and placed in a labeled hazardous waste container. |
3.2. Decontamination of Glassware:
-
Rinse glassware that has come into contact with JQ-1 (carboxylic acid) with a suitable solvent (e.g., ethanol (B145695) or acetone) under a fume hood.
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Emergency Spill Response Protocol
In the event of a spill, follow these procedures immediately.
| Spill Type | Action |
| Minor Powder Spill (<1g in a fume hood) | 1. Ensure proper PPE is worn. 2. Gently cover the spill with a damp paper towel to avoid raising dust. 3. Carefully wipe up the spill, working from the outside in. 4. Place the contaminated paper towels in a sealed bag and dispose of as solid hazardous waste. 5. Wipe the area with a solvent-soaked cloth (e.g., ethanol), and then with soap and water. Dispose of cleaning materials as hazardous waste. |
| Minor Liquid Spill (<100mL in a fume hood) | 1. Ensure proper PPE is worn. 2. Contain the spill with absorbent pads or other absorbent material. 3. Once absorbed, collect the material using non-sparking tools. 4. Place the absorbed material into a sealed container for hazardous waste disposal. 5. Decontaminate the spill area with a suitable solvent and then with soap and water. |
| Major Spill (Outside of a fume hood or a large quantity) | 1. Evacuate: Immediately alert others in the area and evacuate the laboratory. 2. Isolate: Close the doors to the laboratory to contain the spill. 3. Report: Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately. 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of the emergency response team. |
| Personal Contamination | - Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2] - Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1] - Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1] - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Workflow for Handling and Disposal of JQ-1 (Carboxylic Acid)
Caption: Workflow for the safe handling and disposal of JQ-1.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
